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  • Product: Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
  • CAS: 16134-01-3

Core Science & Biosynthesis

Foundational

"Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate" chemical properties

An In-Depth Technical Guide to Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate: Properties, Synthesis, and Scientific Context Executive Summary This technical guide provides a comprehensive analysis of Methyl 8-n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate: Properties, Synthesis, and Scientific Context

Executive Summary

This technical guide provides a comprehensive analysis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Structurally, it belongs to the 4-quinolone class, a scaffold renowned for its extensive pharmacological applications, particularly as antibacterial agents.[1][2] The presence of a nitro group at the 8-position and a methyl carboxylate at the 2-position imparts unique electronic and chemical properties that distinguish it from common quinolone derivatives. This document, intended for researchers, scientists, and drug development professionals, synthesizes available data with expert-driven insights to cover the compound's physicochemical properties, plausible synthetic routes, spectroscopic signature, chemical reactivity, and potential biological significance based on closely related analogues.

Molecular Identity and Physicochemical Properties

Core Structure and Nomenclature

The fundamental structure is a quinolone ring system, which is a bicyclic aromatic heterocycle. The defining features are a ketone at position 4, a nitro group at position 8, and a methyl ester at position 2. The compound exists in tautomeric forms, predominantly the 4-oxo-1,4-dihydro form, which is stabilized by intramolecular hydrogen bonding and conjugation.

  • IUPAC Name: methyl 8-nitro-4-oxo-1H-quinoline-2-carboxylate[3]

  • Synonyms: Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, 8-nitro-4-oxo-1H-quinoline-2-carboxylic acid methyl ester, Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate[3]

  • CAS Number: 16134-01-3[3][4]

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₁H₈N₂O₅[3][4]
Molecular Weight 248.195 g/mol [3][4]
XLogP3 (Computed) 1.4[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 6[3]
Rotatable Bond Count 2[3]
Topological Polar Surface Area 101 Ų[3]
Formal Charge 0[3]

The XLogP3 value suggests moderate lipophilicity, which is a critical parameter in drug design for predicting membrane permeability and bioavailability.

Synthesis and Purification

Retrosynthetic Analysis and Plausible Synthetic Strategy

A direct, published synthesis for Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is referenced in the Journal of Medicinal Chemistry[4], though the specific protocol is not detailed in the available search results. However, based on established methodologies for 4-quinolone synthesis, a highly plausible and efficient route is the Gould-Jacobs reaction.

This approach involves the condensation of a substituted aniline with a diethyl ethoxymethylenemalonate (or a similar derivative), followed by thermal cyclization and subsequent esterification/modification. For our target molecule, the logical starting materials would be 2-nitroaniline and dimethyl acetylenedicarboxylate (DMAD) or a related three-carbon electrophile. The reaction proceeds via an initial Michael addition, followed by a high-temperature intramolecular cyclization to form the quinolone ring.

Proposed Experimental Protocol: Gould-Jacobs Annulation

This protocol is a self-validating system; successful formation of the intermediate and final product can be monitored by Thin Layer Chromatography (TLC) and confirmed by the analytical methods described in Section 3.

  • Step 1: Michael Addition.

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitroaniline (1.0 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

    • Add dimethyl 2-oxosuccinate (1.1 eq) to the solution.

    • Heat the mixture to 130-150°C for 2-4 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the aniline starting material.

    • Causality: This step forms the key enamine intermediate. The temperature must be controlled to prevent premature cyclization or decomposition.

  • Step 2: Thermal Cyclization.

    • Increase the temperature of the reaction mixture to 240-260°C.

    • Maintain this temperature for 30-60 minutes. This high temperature provides the activation energy required for the intramolecular electrophilic aromatic substitution that closes the quinolone ring.

    • Causality: The electron-richness of the aniline ring attacks the ester carbonyl, followed by dehydration, to form the heterocyclic ring. Diphenyl ether is used as a solvent due to its high boiling point, which is necessary to drive the reaction to completion.

  • Step 3: Work-up and Isolation.

    • Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

    • Dilute the mixture with a non-polar solvent like hexane to facilitate complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the crude solid sequentially with hexane and then a small amount of cold ethanol to remove residual solvent and impurities.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product A 2-Nitroaniline C Step 1: Michael Addition (130-150°C, Diphenyl Ether) A->C B Dimethyl 2-oxosuccinate B->C D Step 2: Thermal Cyclization (240-260°C) C->D Enamine Intermediate E Methyl 8-nitro-4-oxo-1,4- dihydroquinoline-2-carboxylate D->E

Caption: Proposed Gould-Jacobs synthesis workflow.

Purification Strategy

The primary method for purifying the crude product is recrystallization. Given the polar nature of the quinolone core, solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid are suitable choices. The choice of solvent is critical; an ideal solvent will fully dissolve the compound at high temperatures but result in low solubility at room temperature, maximizing yield. For highly pure material required for biological assays, column chromatography using silica gel with a gradient elution of ethyl acetate in hexane may be employed.

Spectroscopic and Analytical Characterization

While specific spectra for this exact compound are not available, we can reliably predict its characteristic spectroscopic features based on its functional groups and data from analogous structures.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.0-13.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the dihydroquinoline ring, which is often exchangeable with D₂O.

    • δ ~8.0-8.5 ppm (m, 3H): A complex multiplet region for the three aromatic protons on the nitro-substituted benzene ring (H-5, H-6, H-7). The strong electron-withdrawing effect of the nitro group will shift these protons downfield.

    • δ ~6.5 ppm (s, 1H): A sharp singlet for the proton at the 3-position (H-3) of the quinolone ring.

    • δ ~3.9 ppm (s, 3H): A singlet corresponding to the methyl ester (-OCH₃) protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~175-180 ppm: Carbonyl carbon of the 4-oxo group.

    • δ ~165 ppm: Carbonyl carbon of the methyl ester.

    • δ ~140-150 ppm: Aromatic carbons attached to the nitro group (C-8) and the nitrogen atom (C-8a).

    • δ ~115-135 ppm: Remaining aromatic and vinylic carbons.

    • δ ~105 ppm: Carbon at position 3 (C-3).

    • δ ~53 ppm: Methyl carbon of the ester.

Infrared (IR) Spectroscopy
  • ~3200-3000 cm⁻¹: N-H stretching vibration.

  • ~1730 cm⁻¹: C=O stretching of the methyl ester.

  • ~1660 cm⁻¹: C=O stretching of the 4-oxo ketone.

  • ~1520 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group, respectively. These are strong and characteristic peaks.

  • ~1620, 1580 cm⁻¹: C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry data available from PubChem indicates a molecular ion peak [M]⁺ at m/z = 248.[3] Expected fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) and the carboxylate group (-COOCH₃, m/z = 59).

Analytical TechniqueExpected Key Signals
¹H NMR δ ~12.5 (NH), 8.0-8.5 (Ar-H), 6.5 (C3-H), 3.9 (OCH₃)
IR (cm⁻¹) ~3100 (N-H), ~1730 (Ester C=O), ~1660 (Ketone C=O), ~1520 & 1340 (NO₂)
MS (m/z) 248 [M]⁺, 217 [M-OCH₃]⁺, 189 [M-COOCH₃]⁺

Chemical Reactivity and Potential Derivatizations

The molecule's rich functionality provides multiple handles for chemical modification, making it an excellent scaffold for developing a library of compounds for structure-activity relationship (SAR) studies.

Key Functional Group Transformations
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard conditions like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This introduces a key nucleophilic site, enabling further derivatization into amides, sulfonamides, or for use in coupling reactions.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (e.g., LiOH, NaOH) conditions. The resulting carboxylic acid is a common isostere for phosphate groups and can participate in hydrogen bonding with biological targets.

  • N-Alkylation: The nitrogen at the 1-position can be alkylated using an alkyl halide in the presence of a base like K₂CO₃ or NaH. This is a common strategy in the development of quinolone antibiotics to modulate pharmacokinetic properties.

G A Methyl 8-nitro-4-oxo-1,4- dihydroquinoline-2-carboxylate B 8-Amino Derivative A->B Reduction (e.g., SnCl2/HCl) C Carboxylic Acid Derivative A->C Hydrolysis (e.g., LiOH) D N-Alkyl Derivative A->D Alkylation (e.g., R-X, K2CO3)

Caption: Key derivatization pathways for the title compound.

Biological Context and Therapeutic Potential

The 4-Quinolone Pharmacophore

The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry. It is the central component of the highly successful quinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[7] While many commercial antibiotics feature a fluorine at C-6 and a cyclic amine at C-7, the fundamental biological activity is rooted in the planar, bicyclic core's ability to intercalate with DNA and chelate magnesium ions essential for enzyme function.

Inferred Biological Activity from Analogues

Direct biological studies on the title methyl ester are scarce. However, extensive research on the corresponding ethyl ester, ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (DNQC) , provides powerful insights into its likely properties.[8]

Studies on DNQC have demonstrated that it possesses significant photochemical and phototoxic properties .[1][8] Upon exposure to UVA irradiation, DNQC efficiently generates reactive oxygen species (ROS), including superoxide radicals and singlet oxygen, through both Type I and Type II photochemical mechanisms.[8] This ROS generation leads to DNA damage and induces apoptosis (programmed cell death) in cancer cell lines, such as murine leukemia L1210 cells.[8] The cytotoxic and phototoxic effects were found to be both concentration- and time-dependent.[8]

Given the minor structural difference (methyl vs. ethyl ester), it is highly probable that Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate exhibits similar phototoxic behavior, making it a candidate for research in photodynamic therapy (PDT) for cancer or as a photosensitizing agent.

Proposed Mechanism of ROS Generation

G cluster_type1 Type I Mechanism cluster_type2 Type II Mechanism A Quinolone (Ground State) C Quinolone* (Excited State) A->C Absorption B UVA Light (hν) B->A D Electron Transfer C->D G Energy Transfer C->G F O2•− (Superoxide) D->F E O2 E->D Substrate J Cell Damage / Apoptosis F->J I 1O2 (Singlet Oxygen) G->I H 3O2 (Triplet Oxygen) H->G I->J

Caption: Proposed photochemical mechanism for ROS generation.

Conclusion and Future Directions

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetically accessible compound with a rich chemical profile. While its fundamental physicochemical properties require experimental validation, its structural similarity to known bioactive molecules, particularly phototoxic agents, marks it as a compound of high interest.

Future research should focus on:

  • Definitive Synthesis and Characterization: Executing the proposed synthesis, or an alternative, and performing full experimental characterization (melting point, NMR, IR, HRMS, single-crystal X-ray diffraction) to confirm its structure and purity.

  • Photochemical Studies: Investigating its capacity to generate ROS upon UVA irradiation to confirm the behavior inferred from its ethyl analogue.

  • Biological Screening: Evaluating its cytotoxic and phototoxic activity against a panel of cancer cell lines to assess its potential in photodynamic therapy.

  • SAR Studies: Synthesizing derivatives via the reactive handles (nitro, ester, N-H) to build a library for probing structure-activity relationships and optimizing its biological profile.

This guide provides the foundational knowledge for any researcher or institution looking to explore the potential of this promising quinolone derivative.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Brezova, V., et al. (2011). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. ResearchGate. Available at: [Link]

  • ChemSynthesis. (n.d.). methyl 8-nitro-4-oxo-1,4-dihydro-2-quinolinecarboxylate. ChemSynthesis. Retrieved January 25, 2026. Available at: [Link]

  • Brezova, V., et al. (2011). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. PubMed. Available at: [Link]

  • PubChem. (n.d.). Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. National Center for Biotechnology Information. Retrieved January 25, 2026. Available at: [Link]

  • Bucharova, K., et al. (2001). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Kopera, E., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available at: [Link]

  • Volochnyuk, D., et al. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Domagala, J. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Sharma, K., et al. (2018). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. ResearchGate. Available at: [Link]

  • Betti, M., et al. (2022). Methyl 8- and 5-Nitro-1,4-benzodioxane-2-carboxylate. MDPI. Available at: [Link]

  • Abu-Hashem, A. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved January 25, 2026. Available at: [Link]

  • Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR Analysis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Introduction Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a member of the 4-quinolone class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. The precise structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a member of the 4-quinolone class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the non-destructive characterization of such organic molecules in solution.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, offering insights into spectral interpretation, experimental protocols, and data presentation for researchers in the field.

The structural complexity of this molecule, featuring a substituted aromatic ring, a heterocyclic core with a ketone, an alkene, a secondary amine, and a methyl ester, results in a rich and informative NMR spectrum. Understanding the interplay of electron-withdrawing and electron-donating groups, as well as the specific substitution pattern, is key to accurately assigning the observed resonances.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate with the standard numbering for the quinolone ring system.

Caption: Molecular structure and numbering of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the vinyl proton, the N-H proton, and the methyl ester protons. The chemical shifts are influenced by the electronic environment of each proton. The strongly electron-withdrawing nitro group at the C8 position and the carbonyl group at C4 will significantly deshield adjacent protons.

Solvent: DMSO-d₆ is a common choice for this class of compounds due to its excellent solubilizing power and its ability to engage in hydrogen bonding, which can help in identifying the N-H proton.[3]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N1-H 11.5 - 12.5singlet (broad)-The acidic proton on the nitrogen is typically broad and downfield, especially in DMSO due to hydrogen bonding with the solvent.
H5 8.1 - 8.3doublet of doublets (dd)J ≈ 8.0, 1.5This proton is ortho to the C4-carbonyl group, leading to deshielding. It will show ortho coupling to H6 and a smaller meta coupling to H7.
H6 7.3 - 7.5triplet (t)J ≈ 8.0H6 is coupled to both H5 and H7, resulting in a triplet. Its chemical shift is less affected by the substituents compared to H5 and H7.
H7 7.8 - 8.0doublet of doublets (dd)J ≈ 8.0, 1.5This proton is ortho to the electron-withdrawing nitro group, causing a significant downfield shift. It exhibits ortho coupling to H6 and meta coupling to H5.
H3 6.5 - 6.7singlet (s)-As a vinyl proton on a carbon adjacent to a carbonyl group and a carbon bearing an ester, it is expected to be a sharp singlet.
-OCH₃ 3.8 - 4.0singlet (s)-The methyl protons of the ester group will appear as a sharp singlet in a typical region for such functional groups.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the electronic effects of neighboring substituents.

Solvent: DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2 145 - 150This carbon is part of a double bond and is attached to the electron-withdrawing carboxylate group and the nitrogen atom, resulting in a downfield shift.
C3 110 - 115The vinyl carbon C3 is expected to be more upfield compared to C2.
C4 175 - 180The carbonyl carbon of the 4-quinolone system will be significantly downfield.
C4a 120 - 125A quaternary carbon in the aromatic system, its shift is influenced by the fusion of the two rings.
C5 128 - 132Aromatic CH carbon, its chemical shift is influenced by the adjacent carbonyl group.
C6 125 - 128Aromatic CH carbon.
C7 118 - 122Aromatic CH carbon, shifted upfield relative to C5 due to the para-relationship with the carbonyl and ortho to the nitro group.
C8 148 - 152This carbon is directly attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift.
C8a 138 - 142Quaternary carbon adjacent to the nitrogen and the nitro-substituted part of the ring.
-C=O (Ester) 165 - 170The carbonyl carbon of the methyl ester group.
-OCH₃ 52 - 55The methyl carbon of the ester group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural elucidation, a standardized and carefully executed experimental procedure is essential.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

  • Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is recommended for its high dissolving power for polar compounds and for the observation of exchangeable protons.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming problems.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H, ¹³C, and 2D NMR spectra on a modern NMR spectrometer (e.g., Bruker 400 MHz or higher).[4]

cluster_workflow NMR Data Acquisition Workflow start Sample Insertion & Locking shim Shimming (Automated/Manual) start->shim h1_acq ¹H Spectrum Acquisition shim->h1_acq h1_proc ¹H Data Processing (FT, Phasing, Baseline Correction) h1_acq->h1_proc c13_acq ¹³C Spectrum Acquisition (e.g., zgpg30) h1_proc->c13_acq c13_proc ¹³C Data Processing c13_acq->c13_proc cosy_acq 2D COSY Acquisition c13_proc->cosy_acq cosy_proc 2D COSY Processing cosy_acq->cosy_proc hsqc_acq 2D HSQC/HMQC Acquisition cosy_proc->hsqc_acq hsqc_proc 2D HSQC/HMQC Processing hsqc_acq->hsqc_proc hmbc_acq 2D HMBC Acquisition hsqc_proc->hmbc_acq hmbc_proc 2D HMBC Processing hmbc_acq->hmbc_proc analysis Spectral Analysis & Assignment hmbc_proc->analysis end Final Structure Confirmation analysis->end

Caption: A typical workflow for comprehensive NMR analysis of an organic compound.

  • ¹H NMR: A standard pulse program (e.g., 'zg30' on Bruker instruments) is used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-13 ppm), and a relaxation delay (D1) of at least 1-2 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence (e.g., 'zgpg30') is typically employed. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive structural confirmation.[5][6]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of the aromatic spin system (H5-H6-H7).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This is essential for assigning the carbons that have attached protons (C3, C5, C6, C7, and the methyl group).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are typically 2-3 bonds away. This is invaluable for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations from the N-H proton to C2, C8a, and C4 would be expected.

Conclusion

The NMR analysis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate provides a detailed picture of its molecular structure. By combining 1D ¹H and ¹³C spectra with 2D correlation experiments, an unambiguous assignment of all proton and carbon resonances can be achieved. The predicted chemical shifts and coupling patterns outlined in this guide, based on fundamental principles and data from related structures, serve as a robust framework for interpreting experimental data. This comprehensive approach ensures the scientific integrity of the structural elucidation, which is a critical step in the research and development of novel quinolone-based compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Claret, J., & Osborne, A. G. (1974). N.M.R. Spectral Studies of Some Quinolone Derivatives. Part V. Further Studies of the Carbon-13 Magnetic. Journal of the Chemical Society, Perkin Transactions 2, (3), 37–40. Available from: [Link]

  • Kao, J. L., & Chen, K. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 108. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. PubChem. Available from: [Link]

  • Filarowski, A., Kluba, M., Kochel, A., & Koll, A. (2013). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 18(4), 4523–4541. Available from: [Link]

  • de Souza, M. V. N., Pais, K. C., & da Silva, C. R. (2020). Evaluation of the Activity of 4-Quinolones against Multi-Life Stages of Plasmodium spp. ACS Omega, 5(45), 29286–29294. Available from: [Link]

  • LookChem. (n.d.). Cas 16134-01-3, METHYL 8-NITRO-4-OXO-1,4-DIHYDROQUINOLINE-2-CARBOXYLATE. Available from: [Link]

  • Shmidt, M. S., et al. (2019). 3-Hydroxykynurenic acid: Physicochemical properties and fluorescence labeling. Dyes and Pigments, 162, 552–561. Available from: [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube. Available from: [Link]

  • Beretta, G., Vistoli, G., Caneva, E., Anselmi, C., & Maffei Facino, R. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456–459. Available from: [Link]

  • SpectraBase. (n.d.). METHYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE. Available from: [Link]

  • Rizk, M., Belal, F., Ibrahim, F., Ahmed, S., & Sheribah, Z. A. (2002). Derivative Spectrophotometric Analysis of 4-Quinolone Antibacterials in Formulations and Spiked Biological Fluids by Their Cu(II) Complexes. Journal of AOAC International, 85(4), 851–858. Available from: [Link]

  • Barbierikova, Z., Dvoranová, D., Bella, M., & Brezová, V. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 19(8), 12698–12718. Available from: [Link]

  • Filarowski, A., et al. (2013). Table 2. 1H-NMR chemical shifts in ppm. Solvent CDCl3. ResearchGate. Available from: [Link]

  • Supporting Information for Eco-friendly Decarboxylative Cyclization in Water: Practical Access to Anti-malarial 4-Quinolones. (n.d.). Available from: [Link]

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Modeling, 47(5), 1837–1845. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Introduction Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a quinolone derivative of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a nitro group on th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a quinolone derivative of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a nitro group on the aromatic ring, a carboxylate moiety, and a quinolone core, presents unique challenges and opportunities for characterization by mass spectrometry. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering insights into its ionization, fragmentation behavior, and the development of robust analytical protocols. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectrometric properties of this and similar molecules.

The molecular formula for Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is C₁₁H₈N₂O₅, with a molecular weight of approximately 248.195 g/mol .[1][2] Understanding its behavior under mass spectrometric conditions is crucial for its identification, quantification in complex matrices, and for structural elucidation of its metabolites or degradation products.

I. Foundational Principles: Ionization and Isotopic Distribution

The initial and most critical step in the mass spectrometric analysis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is the generation of gas-phase ions. Electrospray ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which typically produces an abundant protonated molecule, [M+H]⁺, minimizing in-source fragmentation and preserving the molecular weight information.

Diagram: Electrospray Ionization (ESI) Process

ESI_Process cluster_source ESI Source (Atmospheric Pressure) cluster_ms Mass Spectrometer (High Vacuum) Capillary Sample Infusion (Analyte in Solution) Taylor_Cone Taylor Cone Formation (High Voltage Applied) Capillary->Taylor_Cone High Voltage Droplets Charged Droplets Taylor_Cone->Droplets Nebulization Desolvation Solvent Evaporation (Drying Gas) Droplets->Desolvation Drying Gas (N₂) Gas_Phase_Ions Gas-Phase Ions [M+H]⁺ Desolvation->Gas_Phase_Ions Coulombic Fission Mass_Analyzer Mass Analyzer Gas_Phase_Ions->Mass_Analyzer Ion Transfer

Caption: Workflow of the Electrospray Ionization (ESI) process.

The application of a high voltage to the analyte solution flowing through a capillary results in the formation of a Taylor cone, from which a fine spray of charged droplets is emitted.[3] Subsequent desolvation, aided by a counter-current of drying gas, leads to the formation of gas-phase ions that are then introduced into the mass spectrometer.[3]

II. Experimental Protocols

A. Sample Preparation

A robust and reproducible sample preparation protocol is paramount for accurate mass spectrometric analysis. The following protocol is recommended for the preparation of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate for analysis.

Step-by-Step Protocol for Sample Preparation:

  • Stock Solution Preparation: Accurately weigh 1 mg of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with an appropriate solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid, to achieve concentrations in the range of 1-100 µg/mL for direct infusion experiments and 10-1000 ng/mL for LC-MS analysis. The addition of formic acid promotes protonation and enhances the [M+H]⁺ signal.

  • Matrix-Specific Extraction (for biological samples): For the analysis of the target compound in biological matrices such as plasma or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering substances.[4] A validated SPE method for quinolones can be adapted for this purpose.[4]

B. Direct Infusion Mass Spectrometry

Direct infusion is a valuable technique for initial characterization and for optimizing mass spectrometer parameters.

Step-by-Step Protocol for Direct Infusion:

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Sample Infusion: Infuse the working solution (e.g., 1 µg/mL) into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.

  • Parameter Optimization: Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow and temperature, to maximize the intensity of the [M+H]⁺ ion at m/z 249.05.

  • MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ precursor ion to generate a characteristic fragmentation pattern. Systematically vary the collision energy to observe the formation and disappearance of different fragment ions, which provides insights into the fragmentation pathways.

C. Liquid Chromatography-Mass Spectrometry (LC-MS)

For the analysis of the target compound in complex mixtures, coupling liquid chromatography with mass spectrometry is essential for separation and sensitive detection.

Step-by-Step Protocol for LC-MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from polar impurities.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The exact gradient should be optimized to achieve good peak shape and resolution.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: ESI positive.

    • Scan Mode: Full scan MS to confirm the presence of the [M+H]⁺ ion, followed by targeted MS/MS (also known as Multiple Reaction Monitoring, MRM) for quantification.[4]

    • MRM Transitions: Based on the fragmentation data obtained from direct infusion, select specific precursor-to-product ion transitions for high-sensitivity and -selectivity quantification.

III. Fragmentation Analysis

The fragmentation pattern of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a composite of the fragmentation of its quinolone core, nitro group, and methyl ester substituent. Based on established fragmentation patterns of similar compounds, a predictive fragmentation pathway can be proposed.[5][6][7]

Predicted Fragmentation Pathways:

The protonated molecule ([M+H]⁺, m/z 249.05) is expected to undergo several characteristic fragmentation reactions upon collision-induced dissociation (CID).

Diagram: Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M_H [M+H]⁺ m/z 249.05 Frag1 Loss of CH₃OH [M+H-CH₃OH]⁺ m/z 217.03 M_H->Frag1 - CH₃OH Frag2 Loss of NO₂ [M+H-NO₂]⁺ m/z 203.05 M_H->Frag2 - NO₂ Frag3 Loss of CO₂CH₃ [M+H-CO₂CH₃]⁺ m/z 190.04 M_H->Frag3 - •CO₂CH₃ Frag1a Loss of CO [M+H-CH₃OH-CO]⁺ m/z 189.03 Frag1->Frag1a - CO Frag2a Loss of CO [M+H-NO₂-CO]⁺ m/z 175.06 Frag2->Frag2a - CO

Caption: Predicted fragmentation pathway of protonated Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Key Fragmentation Reactions:

  • Loss of Methanol (CH₃OH): A neutral loss of 32 Da from the precursor ion, resulting in a fragment at m/z 217.03. This is a common fragmentation pathway for methyl esters.

  • Loss of Nitrogen Dioxide (NO₂): The nitro group can be lost as a radical, resulting in a fragment at m/z 203.05. This is a characteristic fragmentation of nitroaromatic compounds.[8]

  • Loss of the Carbomethoxy Radical (•CO₂CH₃): Cleavage of the ester group can lead to the loss of a carbomethoxy radical, producing a fragment at m/z 190.04.

  • Decarbonylation: The quinolone core is known to undergo decarbonylation (loss of CO), leading to further fragmentation of the primary product ions.[5][7][9] For example, the fragment at m/z 217.03 may lose CO to form a fragment at m/z 189.03.

Table: Predicted m/z Values of Key Ions

Ion DescriptionProposed StructurePredicted m/z
Protonated Molecule[M+H]⁺249.05
Loss of Methanol[M+H-CH₃OH]⁺217.03
Loss of Nitrogen Dioxide[M+H-NO₂]⁺203.05
Loss of Carbomethoxy Radical[M+H-CO₂CH₃]⁺190.04
Loss of Methanol and Carbon Monoxide[M+H-CH₃OH-CO]⁺189.03
Loss of Nitrogen Dioxide and Carbon Monoxide[M+H-NO₂-CO]⁺175.06

IV. Data Interpretation and Reporting

Accurate data interpretation requires careful consideration of the mass accuracy, isotopic pattern, and the fragmentation data. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the precursor and fragment ions.

When reporting results, it is essential to include the following information:

  • Instrument and Method Details: Specify the make and model of the mass spectrometer, the type of ion source, and all relevant operating parameters.

  • Sample Preparation Procedure: Detail the sample preparation protocol, including solvents, concentrations, and any extraction methods used.

  • LC Conditions: If applicable, provide details of the LC column, mobile phases, gradient, and flow rate.

  • Mass Spectra: Present the full scan mass spectrum showing the [M+H]⁺ ion and the MS/MS spectrum with all major fragment ions clearly labeled.

  • Data Interpretation: Discuss the observed fragmentation pattern and how it supports the proposed structure of the analyte.

V. Conclusion

The mass spectrometric analysis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a multifaceted process that requires a systematic approach. By leveraging the principles of electrospray ionization and understanding the predictable fragmentation pathways of the quinolone core and its substituents, researchers can develop robust and reliable analytical methods for the characterization and quantification of this important molecule. The protocols and insights provided in this guide serve as a foundation for further investigation and application in the fields of drug discovery and development.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available at: [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Available at: [Link]

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  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. NIH. Available at: [Link]

  • Determination of Quinolone Antibiotic Residues in Human Serum and Urine Using High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Oxford Academic. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Available at: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • methyl 8-nitro-4-oxo-1,4-dihydro-2-quinolinecarboxylate. ChemSynthesis. Available at: [Link]

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  • Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

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  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
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  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]

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Exploratory

An In-depth Technical Guide to Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 16134-01-3)

A Note on the Data: Direct experimental data for Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is limited in publicly accessible literature. This guide has been constructed by leveraging established principles...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Data: Direct experimental data for Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is limited in publicly accessible literature. This guide has been constructed by leveraging established principles of quinoline chemistry and drawing upon data from closely related analogs to provide a comprehensive and scientifically grounded resource for researchers. All protocols and characterizations should be considered representative for this class of molecules and may require optimization for the specific target compound.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 4-oxo-1,4-dihydroquinoline-2-carboxylate core, in particular, is a well-established pharmacophore, most notably recognized in the quinolone class of antibiotics.[2] The introduction of a nitro group at the 8-position, as seen in Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, is anticipated to significantly influence its electronic properties and biological profile, opening avenues for investigation in oncology and other therapeutic areas.[3]

This guide provides a comprehensive overview of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, from its synthesis and physicochemical properties to its potential biological activities and mechanisms of action, offering a valuable resource for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a heterocyclic compound with the molecular formula C₁₁H₈N₂O₅ and a molecular weight of 248.19 g/mol .[4] The presence of the nitro group and the quinolone core suggests a planar structure with potential for π-π stacking interactions.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₅[4]
Molecular Weight 248.19 g/mol [4]
IUPAC Name methyl 8-nitro-4-oxo-1H-quinoline-2-carboxylate[4]
CAS Number 16134-01-3[4]
Canonical SMILES COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)[O-][4]
InChI InChI=1S/C11H8N2O5/c1-18-11(15)7-5-9(14)6-3-2-4-8(13(16)17)10(6)12-7/h2-5H,1H3,(H,12,14)[4]
XLogP3 1.4[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 6[4]

Synthesis of the 4-Oxo-1,4-dihydroquinoline-2-carboxylate Core

The synthesis of the 4-oxo-1,4-dihydroquinoline-2-carboxylate scaffold can be achieved through several established synthetic routes. The Gould-Jacobs reaction is a widely employed and versatile method, starting from an appropriately substituted aniline and diethyl (ethoxymethylene)malonate.

A representative synthetic approach, adapted from general procedures for this class of compounds, is outlined below.[5] This pathway illustrates the key transformations required to construct the quinoline core.

Synthesis_Workflow A 2-Nitroaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D Cyclization (Dowtherm A) C->D Thermal E Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate D->E F Methanolysis E->F Transesterification G Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate F->G

Representative synthesis workflow for Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate.
Step-by-Step Experimental Protocol (Representative)

Step 1: Condensation to form the Intermediate Adduct

  • To a solution of 2-nitroaniline (1 equivalent) in a suitable solvent such as ethanol, add diethyl (ethoxymethylene)malonate (1.1 equivalents).

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate adduct.

Step 2: Thermal Cyclization

  • Add the crude intermediate adduct to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-260 °C) for 15-30 minutes. The high temperature facilitates the intramolecular cyclization.

  • Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Step 3: Transesterification to the Methyl Ester

  • Suspend the ethyl ester in methanol.

  • Add a catalytic amount of a suitable acid or base (e.g., sulfuric acid or sodium methoxide).

  • Heat the mixture at reflux until the transesterification is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and neutralize if necessary.

  • Filter the precipitated solid, wash with cold methanol, and dry under vacuum to yield the final product, Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core, with the electron-withdrawing nitro group influencing their chemical shifts. A singlet for the methyl ester protons would be observed around 3.9-4.0 ppm. The proton at the C3 position would likely appear as a singlet further downfield.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and the C4-oxo group, typically in the range of 160-180 ppm. The aromatic carbons will appear in the 110-150 ppm region.

  • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester group (around 1700-1750 cm⁻¹ and 1650 cm⁻¹, respectively). The N-H stretch of the dihydroquinoline ring would be observed in the 3200-3400 cm⁻¹ region. Characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹) are also expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (248.19 m/z).

Potential Biological Activities and Mechanisms of Action

The biological profile of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has not been extensively reported. However, based on the activities of structurally related compounds, several promising avenues for investigation exist.

Anticancer Potential

The quinoline scaffold is a common feature in many anticancer agents.[3] Derivatives of 4-oxo-1,4-dihydroquinoline have been reported to exhibit cytotoxic activity against various cancer cell lines.[6] The mechanism of action for many quinolone-based anticancer agents involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[2][7]

Furthermore, the presence of the nitro group at the 8-position may confer unique anticancer properties. Nitroaromatic compounds are known to be bioreducible and can generate reactive oxygen species (ROS) under hypoxic conditions often found in solid tumors, leading to oxidative stress and cell death.

Anticancer_Mechanism Compound Methyl 8-nitro-4-oxo- 1,4-dihydroquinoline-2-carboxylate ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Topoisomerase Topoisomerase II Inhibition Compound->Topoisomerase DNA_Damage DNA Damage ROS->DNA_Damage Topoisomerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Postulated anticancer mechanisms of action.
Photodynamic Therapy (PDT) Potential

A structurally similar compound, ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, has been shown to generate reactive oxygen species (ROS), including singlet oxygen and superoxide radicals, upon UVA irradiation.[8] This photosensitizing property led to phototoxic effects and induced apoptosis in leukemia cells.[8] Given the structural similarity, Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate may also possess photosensitizing capabilities, making it a candidate for investigation in photodynamic therapy for cancer and other diseases.

PDT_Mechanism Compound Methyl 8-nitro-4-oxo- 1,4-dihydroquinoline-2-carboxylate Excited_State Excited State Compound Compound->Excited_State Absorption Light UVA Light Light->Excited_State ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻) Excited_State->ROS Energy/Electron Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Cell_Damage Cellular Damage ROS->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Hypothesized mechanism of photodynamic activity.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a series of in vitro assays are recommended.

MTT Assay for Cytotoxicity

This assay is a standard colorimetric method to assess cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

ROS Detection Assay

This assay can be used to determine if the compound induces the generation of reactive oxygen species.

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Probe Loading: Add a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to the cells and incubate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Safety and Handling

As with any research chemical, Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion and Future Directions

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate represents an intriguing molecule at the intersection of established quinoline chemistry and the potential for novel biological activity. While direct experimental data remains to be fully elucidated, the structural motifs present in this compound suggest promising avenues for investigation, particularly in the fields of oncology and photodynamic therapy.

Future research should focus on:

  • Optimized Synthesis and Characterization: Development of a high-yielding and scalable synthesis route, followed by comprehensive spectroscopic characterization to confirm its structure and purity.

  • In-depth Biological Evaluation: Screening against a broad panel of cancer cell lines to determine its cytotoxic profile and selectivity.

  • Mechanism of Action Studies: Elucidation of its molecular targets and signaling pathways, including its potential as a topoisomerase inhibitor and its ability to generate reactive oxygen species.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features that contribute to its biological activity and to optimize its potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide further research into the chemical and biological properties of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a compound with the potential to contribute to the development of new therapeutic agents.

References

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. 2021; 26(19):5829. Available from: [Link]

  • Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. Journal of Photochemistry and Photobiology B: Biology. 2011; 102(1):27-36. Available from: [Link]

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  • US Patent 4,822,801. 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. 1989.
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  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences. 2023; 24(6):5331. Available from: [Link]

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Foundational

An In-depth Technical Guide to Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a quinolone derivative of intere...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a quinolone derivative of interest in medicinal chemistry and drug discovery. The guide details its physicochemical properties, including its molecular weight, chemical formula, and structure. A detailed synthesis protocol based on the Gould-Jacobs reaction is presented, along with a thorough characterization using spectroscopic methods. Furthermore, the potential biological significance and applications of this compound are discussed, drawing parallels with other nitro-substituted quinolones. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel quinolone-based compounds.

Introduction

Quinolone scaffolds are a cornerstone in the development of therapeutic agents, most notably as broad-spectrum antibacterial agents.[1] The versatility of the quinolone ring system allows for extensive functionalization, leading to a wide array of biological activities, including anticancer and antiviral properties.[2] The introduction of a nitro group, as seen in Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, can significantly influence the molecule's electronic properties and biological activity. Nitro-substituted quinolones, for instance, have been investigated for their enhanced antibacterial efficacy.[3] This guide focuses specifically on the methyl ester derivative of 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, providing a detailed examination of its chemical and physical characteristics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is fundamental for its application in research and development.

Molecular Profile

The core identifying information for this compound is summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₅[4]
Molecular Weight 248.19 g/mol [4]
CAS Number 16134-01-3[4]
IUPAC Name methyl 8-nitro-4-oxo-1H-quinoline-2-carboxylate[4]
Structural Representation

The two-dimensional structure of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is depicted below, illustrating the arrangement of the quinolone core, the nitro group at position 8, and the methyl carboxylate group at position 2.

Caption: 2D structure of the title compound.

Synthesis

The synthesis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate can be achieved through the well-established Gould-Jacobs reaction.[1][5][6] This powerful method for constructing the quinolone scaffold involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization.

Synthetic Pathway

The overall synthetic scheme is presented below. The reaction commences with the nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by 2-nitroaniline. The resulting intermediate then undergoes an intramolecular cyclization at elevated temperatures to yield the quinolone ring system. Subsequent esterification or transesterification would lead to the desired methyl ester.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-nitroaniline 2-Nitroaniline Intermediate Anilidomethylenemalonate 2-nitroaniline->Intermediate Condensation (Heat) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Product_ester Ethyl 8-nitro-4-oxo-1,4- dihydroquinoline-2-carboxylate Intermediate->Product_ester Thermal Cyclization (High Temperature) Final_Product Methyl 8-nitro-4-oxo-1,4- dihydroquinoline-2-carboxylate Product_ester->Final_Product Transesterification (CH₃OH, Acid/Base catalyst)

Sources

Exploratory

"Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate" stability studies

An In-depth Technical Guide to the Stability Studies of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate Introduction: Contextualizing the Stability Mandate Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability Studies of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Introduction: Contextualizing the Stability Mandate

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a quinolone derivative characterized by a nitro group on the benzene ring and a methyl ester functionality.[1][2] Such structures are common scaffolds in medicinal chemistry, often investigated for a range of biological activities. The journey of any potential drug candidate from the laboratory to clinical application is critically dependent on a thorough understanding of its chemical stability. Stability is not merely a measure of shelf-life; it is a fundamental indicator of the safety and efficacy of a drug substance. Degradation can lead to a loss of potency and, more critically, the formation of potentially toxic impurities.

This guide provides a comprehensive framework for conducting the stability studies of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. It is designed for researchers and drug development professionals, moving beyond a simple recitation of protocols to explain the underlying scientific rationale for each step. The methodologies described herein are aligned with the principles set forth by the International Council for Harmonisation (ICH) and are designed to create a self-validating system for assessing the molecule's intrinsic stability.[3][4]

Part 1: Foundational Physicochemical Characterization

Before commencing degradation studies, a baseline understanding of the molecule's properties is essential. This data informs the design of the experiments and aids in the interpretation of results.

PropertyValueSource
IUPAC Name methyl 8-nitro-4-oxo-1H-quinoline-2-carboxylatePubChem[1]
Molecular Formula C₁₁H₈N₂O₅PubChem[1]
Molecular Weight 248.19 g/mol PubChem[1]
Structure A quinolone core with a methyl carboxylate group at position 2, a keto group at position 4, and a nitro group at position 8. The structure suggests potential for tautomerism between the 4-hydroxy and 4-keto forms.[5]-

Part 2: Forced Degradation (Stress Testing) - Probing Molecular Vulnerabilities

Forced degradation, or stress testing, is the cornerstone of a stability study. The objective is not to destroy the molecule completely but to induce a predictable level of degradation (typically 5-20%) to identify likely degradation products and establish degradation pathways.[6] This process is fundamental for developing and validating a stability-indicating analytical method (SIAM).[6][7]

The overall workflow for forced degradation and method development is an iterative and interconnected process.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Outcomes Acid Acid Hydrolysis MethodDev Develop HPLC Method Acid->MethodDev Generate Samples Base Base Hydrolysis Base->MethodDev Generate Samples Oxidation Oxidation Oxidation->MethodDev Generate Samples Thermal Thermal Stress Thermal->MethodDev Generate Samples Photo Photolytic Stress Photo->MethodDev Generate Samples Specificity Demonstrate Specificity (Peak Purity) MethodDev->Specificity Analyze Stressed Samples Specificity->MethodDev Optimize if needed Validation Full Method Validation (ICH Q2) Specificity->Validation Pathway Identify Degradation Pathways Specificity->Pathway SIAM Establish Validated Stability-Indicating Method Validation->SIAM

Caption: Workflow for Forced Degradation and SIAM Development.

Experimental Protocols for Forced Degradation

The following protocols are starting points. The concentration of stressors and duration of exposure should be adjusted to achieve the target degradation of 5-20%.

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

1. Acidic Hydrolysis

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).

    • Incubate the solution at 60°C for 24 hours.

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent volume and concentration of Sodium Hydroxide (NaOH).

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Causality: The quinolone structure is generally stable, but the methyl ester linkage is a primary target for acid-catalyzed hydrolysis, which would yield the corresponding carboxylic acid.

2. Basic Hydrolysis

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M Sodium Hydroxide (NaOH).

    • Maintain the solution at room temperature and monitor over 8 hours.

    • At designated time points (e.g., 1, 4, 8 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent volume and concentration of Hydrochloric Acid (HCl).

    • Dilute with the mobile phase for analysis.

  • Causality: Base-catalyzed hydrolysis of the ester is typically much faster than acid hydrolysis. The nitroaromatic system may also be susceptible to degradation under strong basic conditions.

3. Oxidative Degradation

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Monitor at regular intervals.

    • Dilute with the mobile phase for analysis.

  • Causality: The electron-rich quinolone ring system and the N-H of the dihydroquinoline could be susceptible to oxidation. H₂O₂ is a standard oxidant used to simulate potential oxidative stress.

4. Thermal Degradation

  • Protocol:

    • Expose the solid drug substance to dry heat at 70°C in a calibrated oven for 48 hours.

    • Separately, expose a solution of the drug substance (in the stock solution solvent) to 70°C.

    • At specified time points, withdraw samples, cool to room temperature, and dilute as necessary for analysis.

  • Causality: This tests the intrinsic thermal stability of the molecule in both solid and solution states, which can be different. It provides data relevant to manufacturing (drying) and storage conditions.

5. Photolytic Degradation

  • Protocol:

    • Expose the solid drug substance and a solution (1 mg/mL) to a light source conforming to ICH Q1B guidelines.[4] The standard condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the samples after the exposure period.

  • Causality: Nitroaromatic compounds are often photosensitive.[8] UV/Vis radiation can promote the formation of reactive species, leading to complex degradation pathways. This study is critical for determining packaging requirements.

Part 3: The Stability-Indicating Analytical Method (SIAM)

A robust analytical method is required to separate and quantify the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.[8][9]

Proposed HPLC Method Parameters

The following is a hypothetical but scientifically grounded starting point for method development.

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns provide excellent hydrophobic retention, suitable for separating the parent molecule from potentially more polar degradants (e.g., the hydrolyzed carboxylic acid).
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as an ion-suppressor, ensuring sharp peaks for any acidic or basic analytes. A gradient elution is chosen to ensure separation of early-eluting polar degradants from the more retained parent drug.
Gradient 0-20 min: 20% B to 80% B20-25 min: 80% B25-30 min: 80% B to 20% BThis gradient profile allows for a thorough separation of components with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Detection UV at 254 nm and 320 nmThe quinolone scaffold typically has strong absorbance. Monitoring at multiple wavelengths helps ensure all components are detected. A photodiode array (PDA) detector is ideal for assessing peak purity.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA standard volume to avoid column overloading.
Method Validation: The Trustworthiness Pillar

Once the method is developed using the stressed samples, it must be validated according to ICH Q2(R1) guidelines. The most critical validation parameter for a SIAM is specificity . This is demonstrated by analyzing the forced degradation samples and using a PDA detector to assess peak purity. The method is considered stability-indicating only if the main drug peak is free from any co-eluting degradant peaks.

Part 4: Data Interpretation and Potential Degradation Pathways

The analysis of the stressed samples provides the raw data to build a stability profile.

Summary of Hypothetical Forced Degradation Results
Stress Condition% Degradation of ParentNo. of DegradantsObservations
0.1 M HCl, 60°C, 24h12.5%1A single, more polar degradant is observed.
0.1 M NaOH, RT, 8h18.2%2One major degradant (same as acid) and one minor.
3% H₂O₂, RT, 24h3.1%1 (minor)The molecule shows good stability against oxidation.
Thermal (Solid), 70°C, 48h< 1.0%0Highly stable in solid form.
Photolytic (ICH Q1B)15.8%3+Significant degradation with a complex profile, indicating photosensitivity.
Postulated Degradation Pathway

Based on the chemical structure and typical reactivity, a primary degradation pathway is the hydrolysis of the methyl ester.

Caption: Postulated hydrolytic degradation pathway.

The primary degradant observed under both acidic and basic conditions is likely the carboxylic acid, formed by the hydrolysis of the methyl ester. This would be consistent with the appearance of a more polar compound (earlier retention time) in the HPLC analysis. The nitro group, while contributing to the molecule's electronic properties, is generally stable to hydrolysis but could be reduced under certain conditions not typically found in standard forced degradation. The significant photodegradation suggests that more complex reactions involving the nitro group and the quinolone ring are occurring, which would require further structural elucidation (e.g., using LC-MS) to identify the products.

Part 5: Formal Stability Studies

With a validated SIAM, formal stability studies can be initiated as per ICH Q1A(R2) guidelines to determine the re-test period or shelf life.[4]

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Testing frequency for long-term studies is typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[10][11] For accelerated studies, it is typically 0, 3, and 6 months.

Conclusion

This guide outlines a scientifically rigorous and regulatory-compliant approach to evaluating the stability of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. The core principle is the synergistic execution of forced degradation studies and the development of a validated stability-indicating analytical method. The hypothetical data presented suggests that the molecule is susceptible to hydrolytic and, most significantly, photolytic degradation. This finding is critical, as it dictates that the substance must be protected from light during storage and formulation. The stability in solid form against thermal stress is a positive attribute for handling and processing. By following this comprehensive approach, researchers can build a robust data package to support further drug development, ensuring the final product is both safe and effective.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 619104, Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. PubChem. Retrieved from [Link].

  • ChemSynthesis (n.d.). methyl 8-nitro-4-oxo-1,4-dihydro-2-quinolinecarboxylate. ChemSynthesis. Retrieved from [Link].

  • ResearchGate (2022). (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. ResearchGate. Retrieved from [Link].

  • Agency for Toxic Substances and Disease Registry (n.d.). 6. analytical methods. ATSDR. Retrieved from [Link].

  • European Medicines Agency (2003). ICH Q1 Guideline on stability testing of drug substances and drug products. EMA. Retrieved from [Link].

  • Frontiers (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Retrieved from [Link].

  • MDPI (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. MDPI. Retrieved from [Link].

  • AMSbiopharma (2024). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Retrieved from [Link].

  • Google Patents (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
  • ResearchGate (2023). (PDF) Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. ResearchGate. Retrieved from [Link].

  • ACS Publications (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry. Retrieved from [Link].

  • Pan American Health Organization (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Retrieved from [Link].

  • Spectroscopy Online (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Spectroscopy Online. Retrieved from [Link].

  • International Council for Harmonisation (n.d.). Quality Guidelines. ICH. Retrieved from [Link].

  • Revues Scientifiques Marocaines (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Retrieved from [Link].

  • National Center for Biotechnology Information (2011). Development of forced degradation and stability indicating studies of drugs—A review. PMC - NIH. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 734639, Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem. Retrieved from [Link].

  • Egyptian Drug Authority (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. EDA. Retrieved from [Link].

  • Wikisource (2005). Nitroaromatic Compounds. Wikisource. Retrieved from [Link].

  • Journal of Chemical and Pharmaceutical Research (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. JOCPR. Retrieved from [Link].

  • Journal of Drug Delivery and Therapeutics (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. JDDT. Retrieved from [Link].

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate in Synthetic Chemistry

Introduction: The Quinolone Scaffold and the Significance of a Nitro-Substituted Intermediate The 4-oxo-1,4-dihydroquinoline framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolone Scaffold and the Significance of a Nitro-Substituted Intermediate

The 4-oxo-1,4-dihydroquinoline framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous antibacterial agents, including the widely recognized fluoroquinolones.[1] These compounds primarily exert their therapeutic effect by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication.[1] The versatility of the quinolone ring system extends beyond antibacterial applications, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[2]

This application note focuses on a key synthetic intermediate, Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS No: 16134-01-3). The strategic placement of the nitro group at the C8 position, coupled with the reactive ester at C2 and the inherent functionalities of the 4-quinolone core, makes this molecule a versatile building block for the synthesis of a diverse array of more complex, pharmacologically relevant molecules. The nitro group can be readily transformed into an amino group, providing a handle for further derivatization, while the ester and the quinolone nitrogen offer additional sites for chemical modification. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this valuable intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is presented in the table below.

PropertyValueSource
CAS Number 16134-01-3[3]
Molecular Formula C₁₁H₈N₂O₅[4]
Molecular Weight 248.19 g/mol [4]
IUPAC Name methyl 8-nitro-4-oxo-1H-quinoline-2-carboxylate[4]
Synonyms Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate[4]

Synthesis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate: The Gould-Jacobs Reaction

The synthesis of the title compound is classically achieved through the Gould-Jacobs reaction, a powerful method for the construction of the 4-hydroxyquinoline scaffold.[5] This reaction involves two key steps: the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

Synthetic Workflow Diagram

A 2-Nitroaniline C Diethyl 2-((2-nitroanilino)methylene)malonate (Intermediate) A->C Heat B Diethyl ethoxymethylenemalonate B->C D Diethyl 2-((2-nitroanilino)methylene)malonate E Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline- 2-carboxylate D->E F Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline- 2-carboxylate G Methyl 8-nitro-4-oxo-1,4-dihydroquinoline- 2-carboxylate F->G

Caption: Synthetic pathway for Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Detailed Experimental Protocol

This protocol is adapted from the general principles of the Gould-Jacobs reaction and procedures for analogous compounds.

Step 1: Synthesis of Diethyl 2-((2-nitroanilino)methylene)malonate

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Reaction: Heat the mixture with stirring at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • Workup and Purification: After cooling to room temperature, the reaction mixture will likely solidify. The crude product can be recrystallized from a suitable solvent such as ethanol or isopropanol to yield the desired intermediate, diethyl 2-((2-nitroanilino)methylene)malonate, as a solid.

Step 2: Synthesis of Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

  • Reagents and Setup: In a high-temperature reaction vessel (e.g., a flask suitable for heating with a high-boiling point solvent), add the intermediate from Step 1, diethyl 2-((2-nitroanilino)methylene)malonate. Add a high-boiling point solvent such as Dowtherm A.[6]

  • Reaction: Heat the mixture to a high temperature (typically 240-260 °C) with vigorous stirring. The cyclization reaction will occur with the elimination of ethanol. The reaction progress can be monitored by TLC.

  • Workup and Purification: Allow the reaction mixture to cool. The product will often precipitate from the solvent. The solid can be collected by filtration and washed with a non-polar solvent (e.g., hexane) to remove the Dowtherm A. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid.

Step 3: Transesterification to Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (Hypothetical)

While the direct synthesis using dimethyl methylenemalonate is possible, transesterification from the ethyl ester is a common alternative.

  • Reagents and Setup: Dissolve the ethyl ester from Step 2 in an excess of methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).

  • Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Workup and Purification: After the reaction is complete, neutralize the catalyst (if necessary) and remove the methanol under reduced pressure. The resulting solid can be purified by recrystallization to yield the final product, Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Characterization

The structure of the synthesized compound should be confirmed by standard spectroscopic methods. The expected data is as follows:

Spectroscopic DataExpected Observations
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm, a singlet for the C3-H proton, a singlet for the methyl ester protons around 3.9-4.0 ppm, and a broad singlet for the N-H proton.
¹³C NMR Signals for the carbonyl carbons (C4-oxo and ester), aromatic carbons, and the methyl ester carbon.
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (ketone and ester), and N-O stretching of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (248.19 g/mol ).

Applications as a Synthetic Intermediate

The true value of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate lies in its potential for elaboration into more complex molecules. The key reactive sites are the nitro group, the quinolone nitrogen, and the ester functionality.

Key Transformation Pathways

cluster_0 Reduction of Nitro Group cluster_1 N-Alkylation cluster_2 Hydrolysis of Ester A Methyl 8-nitro-4-oxo-1,4- dihydroquinoline-2-carboxylate B Methyl 8-amino-4-oxo-1,4- dihydroquinoline-2-carboxylate A->B e.g., SnCl₂/HCl or H₂/Pd-C C Methyl 1-alkyl-8-nitro-4-oxo-1,4- dihydroquinoline-2-carboxylate A->C Alkyl halide, Base D 8-Nitro-4-oxo-1,4-dihydroquinoline- 2-carboxylic acid A->D Acid/Base Hydrolysis

Caption: Key synthetic transformations of the title compound.

Protocol 1: Reduction of the Nitro Group to an Amine

The conversion of the 8-nitro group to an 8-amino group opens up a plethora of synthetic possibilities, including the introduction of various substituents via diazotization or amide bond formation.

  • Reagents and Setup: In a round-bottom flask, suspend Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Add a reducing agent. Common choices include:

    • Tin(II) chloride (SnCl₂): Add an excess of SnCl₂ dihydrate (e.g., 5 eq) and heat the mixture to reflux.

    • Catalytic Hydrogenation: Use a catalyst such as 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Workup and Purification:

    • For SnCl₂ reduction: After completion, cool the reaction, make it basic with a concentrated solution of sodium hydroxide, and extract the product with an organic solvent like ethyl acetate.

    • For catalytic hydrogenation: Filter off the catalyst and evaporate the solvent.

    • The crude product, Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate, can be purified by column chromatography or recrystallization.

Protocol 2: N-Alkylation of the Quinolone Ring

Alkylation of the nitrogen at position 1 is a common strategy to modify the properties of quinolone-based drugs.

  • Reagents and Setup: Dissolve Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (1.0 eq) in an aprotic polar solvent such as DMF.

  • Reaction: Add a base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq), and stir for a short period. Then, add the desired alkylating agent (e.g., an alkyl halide) (1.1 eq). The reaction can be performed at room temperature or with gentle heating.[1]

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting N-alkylated product can be purified by column chromatography.

Conclusion

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a highly valuable and versatile intermediate in organic synthesis. Its preparation via the well-established Gould-Jacobs reaction provides a reliable route to this key building block. The presence of multiple reactive sites allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse libraries of quinolone derivatives for drug discovery and development. The protocols outlined in this application note provide a solid foundation for researchers to utilize this intermediate in their synthetic endeavors.

References

  • G. Jones, In The Chemistry of Heterocyclic Compounds, Quinolines, John Wiley & Sons, New York, 1977, Vol. 32, Part 1.
  • D. C. Hooper, J. S. Wolfson, Quinolone Antimicrobial Agents, 2nd ed., American Society for Microbiology, Washington, DC, 1993.
  • M. F. Abdel-Megeed, A. A. El-komy, A. A. El-Hag, Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity, Molecules, 2021, 26, 742.
  • ChemSynthesis, methyl 8-nitro-4-oxo-1,4-dihydro-2-quinolinecarboxylate, [Link]

  • PubChem, Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, [Link]

  • R. G. Gould, W. A. Jacobs, The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines, J. Am. Chem. Soc., 1939, 61, 2890-2895.
  • D. M. Stout, W. L. Matier, C. Barcelon-Yang, R. D. Reynolds, B. S. Brown, Synthesis and antiarrhythmic and parasympatholytic properties of substituted phenols. 3. Modifications to the linkage region (region 3), J. Med. Chem., 1985, 28, 295-298.
  • Biotage, Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC, Applic
  • Dow, DOWTHERM™ A Heat Transfer Fluid, [Link]

  • Wikipedia, Gould–Jacobs reaction, [Link]

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Application

Application Notes and Protocols for Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate: A Guide for Cellular and Microbiological Investigations

Introduction: Unveiling the Potential of a Novel Quinolone Scaffold The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic compounds with a bro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Quinolone Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of this versatile heterocycle have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[2][3] The 4-oxo-1,4-dihydroquinoline core, in particular, is a well-established pharmacophore, most notably recognized in the quinolone class of antibiotics. The introduction of a nitro group at the 8-position, as seen in Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate , is anticipated to significantly influence its electronic properties and, consequently, its biological activity. Nitroaromatic compounds are known to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS), a mechanism implicated in both anticancer and antimicrobial effects.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in elucidating the biological activities of "Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate". We provide detailed, field-proven protocols for assessing its potential as an anticancer and antimicrobial agent, grounded in the established pharmacology of the quinoline scaffold. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to interpret the results with a high degree of scientific rigor.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for experimental design.

PropertyValueSource
IUPAC Name methyl 8-nitro-4-oxo-1H-quinoline-2-carboxylatePubChem
Molecular Formula C₁₁H₈N₂O₅PubChem
Molecular Weight 248.19 g/mol PubChem
CAS Number 16134-01-3PubChem
Predicted LogP (XLogP3) 1.4PubChem

Anticipated Biological Activities and Mechanistic Insights

While direct experimental data for Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is not yet extensively published, based on the rich history of quinoline pharmacology, we can hypothesize its potential biological activities and mechanisms of action. This provides a rational basis for the experimental protocols detailed below.

Potential Anticancer Activity

Quinolone derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of topoisomerase II, disruption of tubulin polymerization, and modulation of protein kinases.[2] The presence of the 8-nitro group may confer additional cytotoxic mechanisms. For instance, 8-hydroxy-5-nitroquinoline has been shown to be a more potent anti-cancer agent than other halogenated 8-hydroxyquinolines, with its activity enhanced by copper and associated with an increase in reactive oxygen species.[4]

Hypothesized Anticancer Mechanism of Action

G cluster_cell Cancer Cell Compound Methyl 8-nitro-4-oxo- 1,4-dihydroquinoline-2-carboxylate ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Redox Cycling Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Direct Binding? TopoII Topoisomerase II Compound->TopoII Intercalation? DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Inhibition Inhibition Kinase->Inhibition TopoII->Inhibition Inhibition->Apoptosis Induction Induction

Caption: Hypothesized anticancer mechanisms of the title compound.

Potential Antimicrobial Activity

The 4-quinolone core is famously associated with antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5] The nitro group can also contribute to antimicrobial effects, as seen in nitrofurantoin, where it is reduced by bacterial nitroreductases to generate cytotoxic intermediates. Therefore, it is plausible that Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate will exhibit activity against a range of bacteria.

Hypothesized Antimicrobial Mechanism of Action

G cluster_bacterium Bacterial Cell Compound Methyl 8-nitro-4-oxo- 1,4-dihydroquinoline-2-carboxylate Nitroreductase Nitroreductase Compound->Nitroreductase Substrate DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition Reactive_Intermediates Reactive Nitroso/ Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Reduction Macromolecule_Damage Damage to DNA, Ribosomes, etc. Reactive_Intermediates->Macromolecule_Damage Cell_Death Bacterial Cell Death Macromolecule_Damage->Cell_Death DNA_Gyrase->Cell_Death

Caption: Hypothesized antimicrobial mechanisms of the title compound.

Experimental Protocols

The following protocols provide a robust framework for the initial biological characterization of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the test compound on various cancer cell lines.[6] The assay measures the metabolic activity of cells, which is an indicator of cell viability.

1.1. Materials

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like MCF-10A for selectivity assessment).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 96-well flat-bottom sterile cell culture plates.

  • Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (test compound).

  • Dimethyl sulfoxide (DMSO), cell culture grade.

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Phosphate Buffered Saline (PBS), sterile.

  • Doxorubicin (positive control).

1.2. Procedure

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

1.3. Expected Outcome A dose-dependent decrease in cell viability is expected if the compound possesses cytotoxic activity. The IC₅₀ values will provide a quantitative measure of its potency against different cancer cell lines.

Experimental Workflow: MTT Assay

G A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Serial Dilutions of Test Compound B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize Formazan Crystals F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability and IC50 Value H->I

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains, which is the lowest concentration that prevents visible growth.[7]

2.1. Materials

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 [Gram-positive], Escherichia coli ATCC 25922 [Gram-negative]).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well U-bottom plates.

  • Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (test compound).

  • Dimethyl sulfoxide (DMSO), sterile.

  • Ciprofloxacin or Gentamicin (positive control).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

2.2. Procedure

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

    • In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL in CAMHB with the appropriate DMSO concentration).

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation:

    • From an overnight culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB only.

    • The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

2.3. Expected Outcome The MIC value will indicate the potency of the compound's antibacterial activity. A lower MIC value signifies higher potency.

Data Interpretation and Further Steps

The results from these initial screens will guide subsequent investigations. If significant anticancer activity is observed, further studies could include:

  • Mechanism of action studies: Investigating effects on the cell cycle, apoptosis (e.g., Annexin V/PI staining), and specific molecular targets like topoisomerases or kinases.[8]

  • In vivo studies: Evaluating the compound's efficacy in animal models of cancer.[9]

For promising antimicrobial activity, further research could involve:

  • Time-kill assays: To determine if the compound is bactericidal or bacteriostatic.[10]

  • Mechanism of action studies: Investigating inhibition of DNA gyrase or other bacterial enzymes.

  • Spectrum of activity: Testing against a broader panel of clinically relevant and drug-resistant bacteria.[1]

Conclusion

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate represents a promising scaffold for the development of novel therapeutic agents. The protocols detailed in these application notes provide a standardized and robust framework for the initial assessment of its anticancer and antimicrobial potential. By understanding the rationale behind these assays and carefully interpreting the data, researchers can effectively unlock the therapeutic possibilities of this and other novel quinoline derivatives.

References

  • Arasakumar, T., Mathusalini, S., Gopalan, S., Shyamsivappan, S., Ata, A., & Mohan, P. S. (2017). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. Bioorganic & Medicinal Chemistry Letters, 27(7), 1538-1546.
  • Babu, J. N., & S, A. K. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
  • Chen, Y., et al. (2018). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. RSC Advances, 8(63), 36209-36217.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • Kaufmann, S. H., & Earnshaw, W. C. (2000). Induction of apoptosis by cancer chemotherapy. Experimental cell research, 256(1), 42-49.
  • Rizvi, S. U. M., et al. (2014). Quinolyl-thienyl chalcones as potential inhibitors of VEGFR-2 kinase. Bioorganic & medicinal chemistry letters, 24(15), 3464-3468.
  • Soltani, A., & Sirous, H. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 25(18), 4249.
  • de Almeida, J. F., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future microbiology, 17, 311–322.
  • El-Sayed, M. A. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MOJ Biorg Org Chem, 2(5), 165-177.
  • Wang, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
  • Pérez-informante, J., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(8), 1106.
  • Singh, P., & Kumar, V. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC medicinal chemistry, 13(10), 1159–1192.
  • World Health Organization. (2021). WHO global antimicrobial resistance and use surveillance system (GLASS) report: 2021.
  • PubChem. (n.d.). Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • ChemSynthesis. (n.d.). methyl 8-nitro-4-oxo-1,4-dihydro-2-quinolinecarboxylate. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved January 24, 2026, from [Link]

  • Hooper, D. C. (1999). Mechanisms of action and resistance of older and newer fluoroquinolones. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 29 Suppl 2, S24–S28.

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Method

Unlocking the Anticancer Potential of Nitroquinoline Carboxylic Acid Derivatives: A Guide for Researchers

For Immediate Release This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, in-vitro evaluation, and in-vivo testing of nitroquinoline carboxylic acid d...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, in-vitro evaluation, and in-vivo testing of nitroquinoline carboxylic acid derivatives as potential anticancer agents. This guide is designed to provide both the theoretical underpinnings and practical protocols to empower further research and development in this promising area of oncology.

Introduction: The Promise of Nitroquinoline Carboxylic Acids in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The addition of a carboxylic acid moiety at the 4-position and a nitro group at various positions on the quinoline ring has been shown to yield compounds with significant anticancer properties.[2][3] These derivatives have demonstrated the ability to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways implicated in tumor growth and survival.[1][2] This guide will delve into the specifics of harnessing the therapeutic potential of this chemical class.

Synthetic Strategies: Building the Molecular Arsenal

The synthesis of nitroquinoline carboxylic acid derivatives is most commonly achieved through the Doebner reaction, a one-pot, three-component condensation of an appropriately substituted nitroaniline, an aldehyde, and pyruvic acid.[4] This method offers a straightforward and versatile route to a diverse library of compounds.

Protocol 2.1: Synthesis of 6-Nitro-2-arylquinoline-4-carboxylic Acids via the Doebner Reaction

This protocol outlines a general procedure for the synthesis of 6-nitro-2-arylquinoline-4-carboxylic acids.

Materials:

  • 4-Nitroaniline

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10%)

  • Activated charcoal

Procedure:

  • In a round-bottom flask, dissolve 4-nitroaniline (10 mmol) in ethanol (50 mL).

  • Add the substituted benzaldehyde (10 mmol) to the solution and stir.

  • Slowly add pyruvic acid (12 mmol) to the reaction mixture.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out.

  • Filter the crude product and wash it with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) with the addition of activated charcoal to obtain the pure 6-nitro-2-arylquinoline-4-carboxylic acid.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Causality Behind Experimental Choices:

  • The use of an acid catalyst facilitates the formation of the imine intermediate, a key step in the Doebner reaction.

  • Refluxing provides the necessary energy to drive the reaction to completion.

  • Recrystallization is a crucial purification step to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.

cluster_reactants Reactants cluster_synthesis Doebner Reaction 4-Nitroaniline 4-Nitroaniline Imine Formation Imine Formation 4-Nitroaniline->Imine Formation Aldehyde Aldehyde Aldehyde->Imine Formation Pyruvic Acid Pyruvic Acid Michael Addition Michael Addition Pyruvic Acid->Michael Addition Imine Formation->Michael Addition Cyclization Cyclization Michael Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Product 6-Nitro-2-arylquinoline- 4-carboxylic Acid Oxidation->Product

Caption: Workflow for the Doebner synthesis of 6-nitro-2-arylquinoline-4-carboxylic acids.

In Vitro Evaluation: Assessing Anticancer Activity

The initial assessment of the anticancer potential of newly synthesized nitroquinoline carboxylic acid derivatives is performed using in vitro cell-based assays. These assays provide crucial information on the cytotoxicity and mechanism of action of the compounds.

Protocol 3.1: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the nitroquinoline carboxylic acid derivatives in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Self-Validating System:

  • The inclusion of both positive and negative (vehicle) controls is essential for validating the assay results.

  • A linear relationship between cell number and absorbance should be established for each cell line to ensure the accuracy of the viability assessment.

Quantitative Data Summary: Anticancer Activity of Nitroquinoline Carboxylic Acid Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
6-Nitro-2-(4-chlorophenyl)quinoline-4-carboxylic acid MCF-7 (Breast)5.8[Fictional Reference]
A549 (Lung)8.2[Fictional Reference]
HCT116 (Colon)4.5[Fictional Reference]
6-Nitro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid MCF-7 (Breast)12.3[Fictional Reference]
A549 (Lung)15.1[Fictional Reference]
HCT116 (Colon)9.8[Fictional Reference]
7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic acid MCF-7 (Breast)2.1[Fictional Reference]
A549 (Lung)3.5[Fictional Reference]
HCT116 (Colon)1.9[Fictional Reference]

Note: The data in this table is representative and for illustrative purposes. Actual IC₅₀ values should be determined experimentally.

Mechanistic Studies: Unraveling the Mode of Action

Understanding the mechanism by which nitroquinoline carboxylic acid derivatives exert their anticancer effects is crucial for their further development. Key mechanisms include the induction of apoptosis and the inhibition of critical signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs. The induction of apoptosis by nitroquinoline carboxylic acid derivatives can be assessed by various methods, including Western blotting for key apoptotic markers.

Protocol 4.1: Western Blot Analysis of Apoptotic Markers

This protocol describes the detection of key proteins involved in the apoptotic cascade, such as cleaved caspases and members of the Bcl-2 family.[2]

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the nitroquinoline carboxylic acid derivative at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Expertise & Experience: The choice of antibodies should be based on the suspected apoptotic pathway. For the intrinsic pathway, monitoring Bax, Bcl-2, and cleaved caspase-9 is crucial. For the extrinsic pathway, cleaved caspase-8 is a key marker. Cleaved caspase-3 is a common executioner caspase for both pathways.

Inhibition of Signaling Pathways

Nitroquinoline carboxylic acid derivatives have been shown to target key signaling pathways that are often dysregulated in cancer, such as the EGFR and SIRT3 pathways.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[7][8] Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription -> Proliferation, Survival AKT AKT PI3K->AKT AKT->Transcription -> Proliferation, Survival Nitroquinoline Carboxylic Acid Derivative Nitroquinoline Carboxylic Acid Derivative Nitroquinoline Carboxylic Acid Derivative->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a nitroquinoline carboxylic acid derivative.

SIRT3 Signaling Pathway: Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that plays a complex, context-dependent role in cancer.[3][9] In some cancers, SIRT3 acts as a tumor suppressor by promoting apoptosis and inhibiting proliferation, while in others, it can promote tumor growth.[10] Small molecule modulators of SIRT3 activity are therefore of great interest.

cluster_mitochondria Mitochondria SIRT3 SIRT3 ROS ROS SIRT3->ROS Reduces Apoptosis Apoptosis SIRT3->Apoptosis Promotes Cellular Stress Cellular Stress Cellular Stress->SIRT3 Activates Nitroquinoline Carboxylic Acid Derivative Nitroquinoline Carboxylic Acid Derivative Nitroquinoline Carboxylic Acid Derivative->SIRT3 Inhibits

Caption: Modulation of the SIRT3 signaling pathway by a nitroquinoline carboxylic acid derivative.

In Vivo Evaluation: Testing in Animal Models

Promising candidates from in vitro studies should be further evaluated in vivo to assess their efficacy and safety in a whole-organism context. Human tumor xenograft models in immunocompromised mice are a widely used preclinical model for this purpose.[11][12]

Protocol 5.1: Human Tumor Xenograft Model

This protocol provides a general framework for establishing and utilizing a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulation

  • Vehicle control

  • Positive control (e.g., a standard-of-care chemotherapy drug)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (typically 1-5 x 10⁶ cells) mixed with or without Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).

  • Administer the treatments according to the desired schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Trustworthiness: The use of a sufficient number of animals per group (typically 8-10) and appropriate statistical analysis are critical for obtaining reliable and reproducible results. Ethical considerations and adherence to animal welfare guidelines are paramount.

Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Subcutaneous Injection Subcutaneous Injection Cell Harvest->Subcutaneous Injection Tumor Growth Tumor Growth Subcutaneous Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Data Analysis->Efficacy & Toxicity Assessment

Caption: Experimental workflow for a human tumor xenograft study.

Conclusion and Future Directions

Nitroquinoline carboxylic acid derivatives represent a promising class of compounds for the development of novel anticancer therapies. The protocols and information provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and characterize these molecules. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, elucidating the detailed molecular mechanisms of action, and conducting comprehensive preclinical studies to pave the way for potential clinical translation.

References

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Application

Application Notes and Protocols for the Cellular Investigation of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Introduction: Unveiling the Bioactivity of a Nitroquinoline Compound Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (MNQC) is a quinolone derivative characterized by a nitro group at the 8-position.[1][2] While...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Nitroquinoline Compound

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (MNQC) is a quinolone derivative characterized by a nitro group at the 8-position.[1][2] While direct biological data for MNQC is scarce, its structural similarity to other nitroaromatic and quinolone compounds suggests a strong potential for significant cellular activity. The quinolone scaffold is a well-established pharmacophore present in numerous antibacterial agents that primarily target DNA gyrase and topoisomerase IV, leading to DNA damage and bacterial cell death.[3][4][5] Furthermore, the nitroaromatic moiety is a known structural alert for potential mutagenicity and cytotoxicity, often mediated through the generation of reactive oxygen species (ROS) and DNA damage.[6][7]

Indeed, a closely related analog, ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (DNQC), has been shown to generate superoxide radicals and singlet oxygen upon UVA irradiation, leading to DNA damage, cell cycle arrest, and apoptosis via a ROS-dependent mitochondrial pathway in leukemia cells.[8] This provides a strong rationale for investigating MNQC for similar phototoxic and cytotoxic properties.

These application notes provide a comprehensive, tiered strategy for characterizing the cellular effects of MNQC. The protocols are designed to be self-validating, starting with broad assessments of cytotoxicity and progressing to more specific assays to elucidate the underlying mechanisms of action, such as apoptosis, cell cycle arrest, DNA damage, and the modulation of key signaling pathways. This guide is intended for researchers in drug discovery, toxicology, and chemical biology to systematically evaluate the biological potential of MNQC.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides essential dose-response data (e.g., IC50 values) that informs the concentrations used in all subsequent mechanistic assays. We will employ metabolic assays, which measure the reductive capacity of viable cells, and a membrane integrity assay.

Principle of Cytotoxicity Assessment

A multi-assay approach is recommended to avoid artifacts associated with a single methodology.

  • Tetrazolium Reduction Assays (MTT, XTT, PrestoBlue): These assays rely on the conversion of a tetrazolium salt to a colored formazan product by mitochondrial and cytoplasmic dehydrogenases in metabolically active cells.[9][10][11] The amount of formazan produced is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[12] It serves as a marker for necrosis or late apoptosis.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Assay Execution cluster_3 Phase 4: Data Analysis A 1. Cell Seeding (e.g., HeLa, A549, HepG2) Plate cells in 96-well plates C 3. Cell Treatment Add MNQC dilutions to cells (Include vehicle & positive controls) A->C B 2. Compound Preparation Prepare serial dilutions of MNQC in DMSO/media D 4. Incubation Incubate for 24, 48, 72 hours C->D E 5a. Metabolic Assays (MTT, XTT, or PrestoBlue) Add reagent, incubate, read absorbance/fluorescence D->E F 5b. LDH Assay Collect supernatant, add LDH reagent, read absorbance D->F G 6. Data Analysis Calculate % viability vs. control E->G F->G H 7. IC50 Determination Plot dose-response curve and calculate IC50 value G->H

Caption: General workflow for determining the IC50 of MNQC.

Protocol 1: Cell Viability using PrestoBlue™ Reagent

The PrestoBlue™ assay is a simple, rapid, and non-toxic assay that uses resazurin to measure metabolic activity.[13] Its water-soluble product and short incubation time make it highly efficient.

Materials:

  • PrestoBlue™ Cell Viability Reagent (Thermo Fisher Scientific, Cat. No. A13261 or similar)

  • 96-well clear-bottom black plates

  • Selected cancer cell line (e.g., A549, human lung carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MNQC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of MNQC in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (vehicle control) and "medium only" (background control).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Assay: Add 10 µL of PrestoBlue™ reagent to each well.[13]

  • Incubation: Incubate for 30 minutes to 2 hours at 37°C, protected from light. Monitor color change.

  • Measurement: Read fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[13]

  • Data Analysis:

    • Subtract the average fluorescence of the "medium only" wells from all other wells.

    • Calculate percent viability: (Fluorescence_treated / Fluorescence_vehicle) * 100.

    • Plot percent viability against log[MNQC] and use non-linear regression to determine the IC50 value.

ParameterRecommended Starting Condition
Cell Lines A549 (lung), HeLa (cervical), HepG2 (liver)
Seeding Density 5,000 - 10,000 cells/well
MNQC Conc. Range 0.01 µM to 100 µM (logarithmic dilutions)
Incubation Time 24, 48, 72 hours
Positive Control Doxorubicin (10 µM) or Staurosporine (1 µM)

Part 2: Mechanistic Deep Dive - Apoptosis vs. Necrosis

Once cytotoxicity is established, the next crucial step is to determine the mode of cell death. The distinction between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is fundamental. Based on the data from its analog DNQC, apoptosis is a likely mechanism.[8]

Hallmarks of Apoptosis

Apoptosis is characterized by distinct morphological and biochemical events, including plasma membrane alterations (phosphatidylserine exposure), caspase activation, and DNA fragmentation.[14][15] Assays targeting these events can confirm an apoptotic mechanism.

  • Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[16][17][18] Co-staining with a viability dye like Propidium Iodide (PI) or DAPI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that execute the apoptotic program. Measuring the activity of initiator caspases (e.g., Caspase-8, -9) and executioner caspases (e.g., Caspase-3, -7) provides direct evidence of apoptosis induction.

Experimental Workflow: Apoptosis Detection

G cluster_0 Annexin V / PI Staining cluster_1 Caspase-Glo 3/7 Assay A 1. Cell Culture & Treatment Treat cells with MNQC at ~1x and 2x IC50 concentrations B 2. Cell Harvesting Collect both adherent and floating cells A->B C 3a. Staining Incubate cells with FITC-Annexin V and PI B->C E 3b. Lysis & Reagent Addition Add Caspase-Glo 3/7 Reagent to cells in a 96-well plate B->E D 4a. Flow Cytometry Analyze cell populations: Live, Apoptotic, Necrotic C->D F 4b. Luminescence Reading Incubate and measure luminescence E->F

Caption: Dual approach for confirming apoptosis induction by MNQC.

Protocol 2: Apoptosis Detection by Annexin V-FITC and PI Staining

This protocol provides a quantitative assessment of apoptotic and necrotic cell populations using flow cytometry.[16]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (e.g., from Abcam, Thermo Fisher Scientific)

  • Cells treated with MNQC (at IC50 and 2x IC50 for 24 hours)

  • 1X Binding Buffer (typically supplied with the kit)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells in 6-well plates. After incubation, harvest all cells, including those in the supernatant (which may be detached and apoptotic).

  • Washing: Wash cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour.

    • FITC-negative, PI-negative: Live cells

    • FITC-positive, PI-negative: Early apoptotic cells

    • FITC-positive, PI-positive: Late apoptotic/necrotic cells

    • FITC-negative, PI-positive: Necrotic cells

Part 3: Probing the Cause - DNA Damage and Cell Cycle Arrest

Given the known mechanisms of quinolones and nitroaromatics, it is highly probable that MNQC's cytotoxicity stems from DNA damage, which in turn can trigger cell cycle arrest and apoptosis.[5][7][19]

Assessing Genotoxicity and Proliferation
  • DNA Damage Response (DDR): A sensitive marker for DNA double-strand breaks is the phosphorylation of histone H2AX to form γ-H2AX. Foci of γ-H2AX can be visualized and quantified by immunofluorescence microscopy.

  • Cell Proliferation Assays: A reduction in cell proliferation is a common consequence of cytotoxic or cytostatic compounds. Assays using nucleoside analogs like BrdU (5-bromo-2'-deoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) measure DNA synthesis directly.[20][21] EdU assays are often preferred as they do not require harsh DNA denaturation steps.[22]

Protocol 3: Cell Proliferation Assessment using EdU

This protocol uses click chemistry to detect newly synthesized DNA, providing a direct measure of cell proliferation.[23]

Materials:

  • Click-iT™ EdU Cell Proliferation Kit (e.g., Thermo Fisher Scientific)

  • Cells cultured on coverslips in a 24-well plate or in an imaging-compatible 96-well plate

  • Fluorescence microscope

Procedure:

  • Treatment: Treat cells with sub-lethal concentrations of MNQC (e.g., 0.25x and 0.5x IC50) for 24 hours.

  • EdU Labeling: Add 10 µM EdU to the cells and incubate for 2-4 hours at 37°C.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton® X-100.

  • Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing the Alexa Fluor™ azide according to the manufacturer's protocol. Incubate the cells with the cocktail for 30 minutes in the dark.

  • Nuclear Staining: Wash the cells and stain with Hoechst 33342 to visualize all cell nuclei.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-positive).

    • % Proliferation = (Number of EdU-positive nuclei / Total number of nuclei) * 100

ParameterExpected Outcome with MNQC
% Viability (PrestoBlue) Dose-dependent decrease
Annexin V-positive cells Dose-dependent increase
Caspase-3/7 Activity Dose-dependent increase
% EdU-positive cells Dose-dependent decrease

Part 4: Investigating Key Signaling Pathways

Cellular stress, DNA damage, and oxidative stress trigger complex signaling cascades. Investigating key pathways like NF-κB and HIF-1α can provide deeper insight into the cellular response to MNQC.

  • NF-κB Pathway: The NF-κB (Nuclear Factor kappa B) pathway is a central mediator of the inflammatory response, cell survival, and proliferation.[24] It can be activated by DNA damage and ROS. A common method to assess its activation is to measure the translocation of the p65 (RelA) subunit from the cytoplasm to the nucleus.[25][26][27]

  • HIF-1α Pathway: Hypoxia-inducible factor-1 alpha (HIF-1α) is the master regulator of the cellular response to low oxygen.[28] Certain compounds can stabilize HIF-1α even under normoxic conditions, impacting angiogenesis, metabolism, and cell survival.[29] Given the nitro- group on MNQC, which can be metabolically reduced, exploring effects on HIF-1α is warranted.

Signaling Pathway Activation Logic

G MNQC MNQC Treatment ROS ROS Generation & DNA Damage MNQC->ROS IKK IKK Complex Activation ROS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB (p65) Translocation IkB->NFkB Gene Target Gene Expression NFkB->Gene To Nucleus

Caption: Hypothesized activation of the canonical NF-κB pathway by MNQC.

Protocol 4: NF-κB (p65) Nuclear Translocation by Immunofluorescence

This imaging-based assay provides a robust, qualitative, and semi-quantitative measure of NF-κB activation.

Materials:

  • Anti-NF-κB p65 primary antibody

  • Alexa Fluor™-conjugated secondary antibody

  • Hoechst 33342 nuclear stain

  • TNF-α (positive control for NF-κB activation)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips or in imaging plates. Treat with MNQC (~0.5x IC50) for various time points (e.g., 1, 4, 8 hours). Include a positive control (e.g., 20 ng/mL TNF-α for 30 minutes) and a vehicle control.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton™ X-100 in PBS.

  • Blocking: Block non-specific antibody binding with 5% BSA in PBST for 1 hour.

  • Antibody Staining: Incubate with the primary anti-p65 antibody overnight at 4°C. Wash, then incubate with the fluorescent secondary antibody and Hoechst stain for 1 hour at room temperature in the dark.

  • Imaging: Mount coverslips or image the plate directly.

  • Analysis: Observe the subcellular localization of p65. In unstimulated cells, p65 will be predominantly cytoplasmic. In activated cells, p65 will be concentrated in the nucleus, co-localizing with the Hoechst signal. Quantify the nuclear-to-cytoplasmic fluorescence ratio for a statistical measure of activation.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to characterizing the cellular effects of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of this novel compound. The presented protocols for assessing viability, apoptosis, proliferation, DNA damage, and key signaling pathways provide a solid foundation for this investigation.

Based on the findings, further studies could explore the specific type of DNA damage (e.g., adducts, crosslinks), the role of specific DNA repair pathways, and the potential for phototoxicity by co-incubating with UVA light, similar to the investigations on its ethyl ester analog.[8] A broader screening against a panel of cancer cell lines could also reveal potential selective toxicities. These detailed cellular analyses are critical first steps in evaluating the therapeutic or toxicological potential of MNQC.

References

  • ChemSynthesis. (2024). methyl 8-nitro-4-oxo-1,4-dihydro-2-quinolinecarboxylate. Retrieved from [Link]

  • DeGil, R., & Glickman, J. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High Content Screening (pp. 219-234). Humana Press. Available from [Link]

  • Asati, V., et al. (2016). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 21(5), 624. Available from [Link]

  • Charlebois, C. M., et al. (2024). Differential impacts of DNA repair machinery on fluoroquinolone persisters with different chromosome abundances. mBio, 15(4), e00374-24. Available from [Link]

  • Tao, S., et al. (2024). Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer. Journal of Translational Medicine, 22(1), 34. Available from [Link]

  • Kato, T., & He, Y. W. (2022). Apoptosis Detection Assays. In Methods in Molecular Biology (Vol. 2433, pp. 65-75). Springer. Available from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 619104, Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. Retrieved from [Link]

  • D. B. M. (1995). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 8(5), 623-635. Available from [Link]

  • de Oliveira, J. T., et al. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology, 46(2), 481-491. Available from [Link]

  • Sharma, P., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8549-8575. Available from [Link]

  • Oeschger, T., & Erickson, D. (2021). Visible colorimetric growth indicators of Neisseria gonorrhoeae for low-cost diagnostic applications. PLOS ONE, 16(6), e0252301. Available from [Link]

  • Vostrov, A. V., & Weng, W. (2018). Timing of DNA damage responses impacts persistence to fluoroquinolones. Proceedings of the National Academy of Sciences, 115(27), 7082-7087. Available from [Link]

  • Kalogianni, D. P., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6527. Available from [Link]

  • Zhang, N., et al. (2007). Real-Time Imaging of HIF-1α Stabilization and Degradation. PLOS ONE, 2(4), e407. Available from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(10), 2534. Available from [Link]

  • Jing, Y., & Liu, J. (2018). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. In Methods in Molecular Biology (Vol. 1749, pp. 167-176). Springer. Available from [Link]

  • Poveda-Cuevas, S. A., & Rodríguez-Beltrán, J. (2021). Quinolone drugs: investigating pathways of DNA damage repair and antibiotic resistance. UEA Digital Repository. Available from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Sino Biological. (n.d.). NF-kB Signaling Pathway. Retrieved from [Link]

  • Botta, B., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 24(12), 10103. Available from [Link]

  • Thoma, C. R., et al. (2008). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. Proceedings of the National Academy of Sciences, 105(49), 19442-19447. Available from [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • Rodríguez-Rosales, A., & Rodríguez-Beltrán, J. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Antibiotics, 9(11), 773. Available from [Link]

  • Chandel, N. S., et al. (2000). HIF1α stabilization in hypoxia is not oxidant-initiated. Journal of Cell Science, 113(15), 2669-2676. Available from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Available from [Link]

  • Mdluli, K., & Pelly, S. (2018). DNA Double-Strand Break Formation and Repair as Targets for Novel Antibiotic Combination Chemotherapy. Critical Reviews in Eukaryotic Gene Expression, 28(4), 307-319. Available from [Link]

  • TDI - The Drug Information. (2023, February 3). The Difference between BrdU and EdU (Cell proliferation assays) [Video]. YouTube. Retrieved from [Link]

  • Brezova, V., et al. (2011). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. Journal of Photochemistry and Photobiology B: Biology, 102(1), 39-47. Available from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The primary synthetic route discussed is the Gould-Jacobs reaction, a powerful but often challenging method for constructing the quinoline core.[1][2]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, offering explanations for their causes and providing actionable solutions.

Problem: Low or No Yield of the Final Product

A diminished yield is one of the most frequent challenges in this synthesis. The root cause often lies in the critical thermal cyclization step of the Gould-Jacobs reaction.[3]

Sub-Problem: Incomplete Cyclization of the Diethyl ((2-nitroanilino)methylene)malonate Intermediate

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of the intermediate (diethyl ((2-nitroanilino)methylene)malonate) remaining even after prolonged heating.

  • The isolated product is primarily the uncyclized intermediate.

Causality: The intramolecular cyclization of the anilidomethylenemalonate intermediate is a high-energy process, typically requiring temperatures above 250 °C to overcome the activation barrier for the 6-electron electrocyclization.[2] The electron-withdrawing nature of the nitro group on the aniline precursor deactivates the aromatic ring, making the electrophilic cyclization even more difficult compared to anilines with electron-donating groups.

Solutions:

  • Optimize Thermal Conditions: The temperature and reaction time are critical. A systematic optimization is necessary to find the sweet spot between efficient cyclization and thermal degradation.[3]

    • Protocol:

      • Ensure your high-boiling solvent (e.g., Dowtherm A) is of high purity and free of moisture.[4][5][6]

      • Set up a small-scale reaction matrix to test a range of temperatures (e.g., 240 °C, 250 °C, 260 °C) and reaction times (e.g., 30 min, 60 min, 90 min).

      • Monitor the reaction progress by TLC or LC-MS at each time point to determine the optimal conditions for your specific setup.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and improve yields by efficiently reaching the high temperatures required for cyclization while minimizing reaction time.[3][7]

    • Protocol:

      • In a dedicated microwave vial, combine the aniline precursor and diethyl ethoxymethylenemalonate.

      • Heat the mixture to temperatures between 250 °C and 300 °C for short durations (e.g., 5-20 minutes).[3]

      • Cool the reaction mixture, and analyze the product distribution to determine the optimal microwave parameters.

  • Use of Eaton's Reagent: Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can promote cyclization under milder conditions than thermal methods.[7]

    • Protocol:

      • First, synthesize and isolate the diethyl ((2-nitroanilino)methylene)malonate intermediate.

      • Dissolve the intermediate in a suitable solvent and add Eaton's reagent.

      • Stir the reaction at a moderately elevated temperature (e.g., 80-100 °C) and monitor for the completion of cyclization.

Troubleshooting Flowchart for Low Yield

G start Low or No Yield of Final Product check_intermediate Is the intermediate (diethyl ((2-nitroanilino)methylene)malonate) present in significant amounts? start->check_intermediate incomplete_cyclization Incomplete Cyclization check_intermediate->incomplete_cyclization Yes check_degradation Are there signs of degradation (dark color, tar formation)? check_intermediate->check_degradation No optimize_thermal Optimize Thermal Conditions (Temperature & Time) incomplete_cyclization->optimize_thermal use_microwave Consider Microwave-Assisted Synthesis incomplete_cyclization->use_microwave eatons_reagent Try Eaton's Reagent for Cyclization incomplete_cyclization->eatons_reagent end Improved Yield optimize_thermal->end use_microwave->end eatons_reagent->end degradation_issue Degradation of Starting Material/Product check_degradation->degradation_issue Yes check_degradation->end No lower_temp Lower Reaction Temperature degradation_issue->lower_temp reduce_time Reduce Reaction Time degradation_issue->reduce_time inert_atmosphere Use an Inert Atmosphere (N2 or Ar) degradation_issue->inert_atmosphere lower_temp->end reduce_time->end inert_atmosphere->end

Caption: Troubleshooting workflow for low product yield.

Sub-Problem: Degradation of Starting Material or Product

Symptoms:

  • The reaction mixture turns dark brown or black.

  • Formation of insoluble, tarry material.

  • Complex mixture of byproducts observed by TLC or LC-MS.

Causality: The high temperatures required for cyclization can also lead to decomposition of the starting materials and the desired product. The nitro group, in particular, can be susceptible to side reactions at elevated temperatures.

Solutions:

  • Fine-Tuning of Reaction Time and Temperature: As with incomplete cyclization, finding the right balance is key. If degradation is observed, it is crucial to reduce the reaction temperature or time.[3]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

  • Purity of Starting Materials: Ensure the 2-nitroaniline and diethyl ethoxymethylenemalonate are of high purity, as impurities can catalyze decomposition pathways.

Problem: Difficult Purification of the Final Product

Even with a successful reaction, isolating the pure "Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate" can be a significant hurdle.

Sub-Problem: Contamination with the Anilidomethylenemalonate Intermediate

Symptoms:

  • The isolated product shows the presence of the intermediate in NMR or LC-MS analysis.

  • Difficulty in separating the product and intermediate by column chromatography due to similar polarities.

Causality: Incomplete cyclization leads to a mixture of the starting intermediate and the final product. Their structural similarity can make separation challenging.

Solutions:

  • Recrystallization: Carefully select a solvent system for recrystallization that preferentially dissolves one component over the other. A solvent screen with small amounts of the crude product is recommended.

  • Trituration: Suspending the crude product in a solvent in which the intermediate is soluble but the product is not can be an effective purification method.

  • Drive the Reaction to Completion: The most effective solution is to optimize the reaction conditions to ensure complete conversion of the intermediate, as discussed in the previous section.

Sub-Problem: Presence of Dark, Tarry Byproducts

Symptoms:

  • The crude product is a dark, sticky solid or oil.

  • Difficulty in handling and purifying the product.

Causality: These byproducts are a result of thermal degradation.

Solutions:

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.

  • Filtration through a Silica Plug: A quick filtration of the crude product through a short plug of silica gel can remove baseline and highly polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gould-Jacobs reaction in this synthesis?

A1: The Gould-Jacobs reaction proceeds in two main stages.[1][2] First, a nucleophilic substitution occurs where the amino group of 2-nitroaniline attacks the ethoxymethylenemalonate, eliminating ethanol to form the key intermediate, diethyl ((2-nitroanilino)methylene)malonate.[3] The second stage is a high-temperature, pericyclic reaction—specifically, a 6-electron electrocyclization—where the aniline ring attacks one of the ester carbonyls, followed by tautomerization to yield the 4-oxo-1,4-dihydroquinoline ring system.[1][2]

Reaction Mechanism Overview

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization 2-Nitroaniline 2-Nitroaniline Intermediate Diethyl ((2-nitroanilino)methylene)malonate 2-Nitroaniline->Intermediate Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate->Intermediate Thermal Energy High Temperature (>250 °C) Intermediate->Thermal Energy Final Product Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate Thermal Energy->Final Product

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

Q2: Why is the cyclization step particularly challenging with a nitro-substituted aniline?

A2: The nitro group (-NO₂) is a strong electron-withdrawing group. This deactivates the benzene ring, reducing its nucleophilicity. The cyclization step involves an electrophilic attack by the aniline ring onto a carbonyl group. A less nucleophilic ring requires more forcing conditions (i.e., higher temperatures) to proceed at a reasonable rate, which in turn increases the likelihood of side reactions and decomposition.

Q3: Are there alternatives to high-boiling solvents like Dowtherm A?

A3: While Dowtherm A is effective due to its high thermal stability and boiling point (257 °C), its removal can be cumbersome.[5][6] Alternatives include other high-boiling point solvents like diphenyl ether or using solvent-free conditions, especially in conjunction with microwave synthesis.[3] The choice of solvent or going solvent-free depends on the scale of the reaction and the available equipment.

Solvent/ConditionBoiling Point (°C)AdvantagesDisadvantages
Dowtherm A 257High thermal stability, inert.Difficult to remove, high cost.
Diphenyl Ether 259Similar properties to Dowtherm A.Can form peroxides.
Solvent-Free N/AEasy workup, green chemistry.Potential for localized overheating.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-layer chromatography (TLC) is a straightforward method. Use a solvent system that gives good separation between the starting aniline, the intermediate, and the final product (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material and the intermediate, and the appearance of the product spot (which is typically more polar) indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Q5: What are the best practices for purifying the final product?

A5:

  • Initial Workup: After cooling, the reaction mixture is often diluted with a non-polar solvent like hexane or toluene to precipitate the crude product.

  • Filtration and Washing: The precipitate is collected by filtration and washed with a cold, non-polar solvent to remove the high-boiling reaction medium.

  • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) is often the most effective method for obtaining a highly pure product.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used, although it may be challenging due to the moderate polarity of the compound.

Q6: What safety precautions should be taken when working with high-boiling point solvents?

A6:

  • Ventilation: Always work in a well-ventilated fume hood to avoid inhaling vapors.

  • Temperature Control: Use a reliable heating mantle with a temperature controller and a sand bath to ensure even heating and prevent overheating.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including heat-resistant gloves, safety glasses, and a lab coat.

  • Condenser: Use an efficient condenser to prevent the escape of hot solvent vapors.

Q7: Is there a risk of hydrolyzing the methyl ester during the reaction or workup?

A7: The synthesis is typically performed under non-aqueous conditions, so hydrolysis of the methyl ester during the reaction is unlikely. However, if the workup involves strongly acidic or basic aqueous solutions, there is a risk of hydrolysis to the corresponding carboxylic acid. It is advisable to maintain neutral or mildly acidic conditions during any aqueous workup steps. If the carboxylic acid is formed, it can often be re-esterified if necessary.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Gould–Jacobs reaction. Wikipedia.
  • Gould Jacobs Quinoline forming reaction. Biotage.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate.
  • Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents.
  • DOWTHERM™ A Heat Transfer Fluid. Dow Inc.
  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
  • Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate.
  • RAPID ROOM TEMPERATURE LIQUID PHASE SYNTHESIS OF DIETHYL 2-((4-NITROANILINO) METHYLENE)MALONATE. Journal of the Chilean Chemical Society.
  • Malonic Ester Synthesis. Chemistry Steps.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
  • Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis.
  • Dowtherm - Synthetic Organic Fluids.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, ACS Publications.
  • Malonic Ester Synthesis. Chemistry LibreTexts.
  • Malonates in Cyclocondensation Reactions. PMC, NIH.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC, NIH.
  • DOWTHERM™ A Synthetic Thermal Fluid. ChemPoint.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea.
  • methyl 8-nitro-4-oxo-1,4-dihydro-2-quinolinecarboxylate. ChemSynthesis.
  • Decarboxylation of malonic esters. Chemistry Stack Exchange.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC, NIH.
  • Can anyone offer advice regarding reduction of nitrobenzene to aniline? ResearchGate.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube.
  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
  • Lipophilic quinolone derivatives. CNR des IST bactériennes.
  • Dowtherm A, eutectic mixture o. SLS Ireland.
  • Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. MDPI.
  • (PDF) Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. ResearchGate.
  • DOWTHERM A - Heat Transfer Fluid.
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  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents.

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Optimization

Technical Support Center: Synthesis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Welcome to the dedicated technical support guide for the synthesis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this multi-step synthesis. Here, we address common experimental challenges, provide evidence-based troubleshooting strategies, and explain the chemical principles behind potential byproduct formation.

Introduction to the Synthesis Pathway

The synthesis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is typically achieved via a Gould-Jacobs reaction pathway.[1] This process involves two key stages: first, the condensation of an aniline derivative (2-methoxy-6-nitroaniline) with dimethyl acetylenedicarboxylate (DMAD) to form an enamine intermediate. Second, a high-temperature thermal cyclization of this intermediate yields the desired quinolone structure.

The overall reaction is robust, but its high-temperature nature and the functional group sensitivities of the involved molecules can lead to several predictable byproducts. This guide provides a structured, question-and-answer-based approach to identifying and mitigating these issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is low, and I've re-isolated a significant amount of a stable, yellow-orange solid that is not my target compound. What is it?

Answer:

This is the most common issue encountered in this synthesis. The isolated solid is almost certainly the uncyclized enamine intermediate, Methyl 2-((2-methoxy-6-nitrophenyl)amino)maleate .

Causality & Mechanism: The conversion of the enamine intermediate to the final quinolone product is a thermally-driven 6-π electrocyclization reaction, followed by the elimination of methanol. This intramolecular reaction has a significant activation energy barrier that requires high temperatures (typically >220 °C) to proceed efficiently. If the reaction temperature is too low or the heating duration is insufficient, the reaction will stall at the more stable enamine intermediate stage.

G cluster_start Starting Materials A 2-Methoxy-6-nitroaniline C Intermediate: Methyl 2-((2-methoxy-6-nitrophenyl)amino)maleate A->C Condensation B Dimethyl Acetylenedicarboxylate (DMAD) B->C D Desired Product: Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate C->D Thermal Cyclization (e.g., >220 °C in Dowtherm A) E Problem: Incomplete Reaction C->E Insufficient Heat (<220 °C or too short)

Troubleshooting Protocol: Driving the Cyclization to Completion

  • Confirm Intermediate Identity: Analyze the isolated byproduct via ¹H NMR. The intermediate will show a characteristic signal for the methoxy group (~3.9-4.0 ppm) which is absent in the final product.

  • Select an Appropriate High-Boiling Solvent: Use a solvent with a boiling point between 240-260 °C. Dowtherm™ A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether are standard choices.

  • Ensure Proper Reaction Temperature: Equip the reaction flask with a reflux condenser and a high-temperature thermometer. Heat the mixture of the isolated intermediate in Dowtherm A to 245-250 °C .

  • Monitor the Reaction: The reaction can be monitored by TLC. The intermediate is typically more soluble and has a different Rf value than the final product, which often begins to precipitate from the hot solution as it forms.

  • Isolation: Once the reaction is complete (usually 30-60 minutes), allow the mixture to cool to approximately 100 °C. Add a non-polar solvent like hexane or toluene to precipitate the product fully. Filter the solid and wash thoroughly with the same solvent to remove the high-boiling Dowtherm A.

FAQ 2: My final product appears contaminated with a more polar byproduct. Mass spectrometry shows a peak at m/z 234.2, 14 mass units lower than the desired product (m/z 248.2). What is this impurity?

Answer:

This impurity is 8-Nitro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid . It is formed by the hydrolysis of the methyl ester on your target molecule.

Causality & Mechanism: The methyl ester functional group is susceptible to hydrolysis under either acidic or basic conditions, particularly if water is present during the high-temperature cyclization or, more commonly, during the workup procedure.[2] Aggressive aqueous washes or failure to neutralize the reaction mixture properly can readily cleave the ester.

Hydrolysis Product Methyl 8-nitro-4-oxo-1,4- dihydroquinoline-2-carboxylate (Desired Product) Byproduct 8-Nitro-4-oxo-1,4- dihydroquinoline-2-carboxylic acid (Hydrolysis Byproduct) Product->Byproduct Condition1 H₃O⁺ / H₂O (Acidic Workup) Condition1->Product causes Condition2 OH⁻ / H₂O (Basic Workup) Condition2->Product causes

Troubleshooting Protocol: Preventing and Removing the Carboxylic Acid Byproduct

Prevention:

  • Anhydrous Conditions: Ensure your high-boiling solvent is dry before use.

  • Careful Workup: After cooling the reaction, avoid washing directly with aqueous acid or base. If an aqueous wash is necessary, use neutral solutions like brine and ensure the organic layer is thoroughly dried with a drying agent (e.g., Na₂SO₄, MgSO₄) before solvent removal.

Removal:

The carboxylic acid is significantly more acidic and polar than the methyl ester product. This difference can be exploited for purification.

  • Slurry/Recrystallization: Slurrying the crude solid in a solvent like ethyl acetate or methanol will often leave the less soluble desired ester as a solid while dissolving some of the more polar acid. Recrystallization from a polar solvent like DMF or DMAc can also be effective.

  • Basic Extraction (Use with Caution): Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild, dilute aqueous base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer. The desired ester will remain in the organic layer.

    • Warning: Using a strong base (like NaOH) or prolonged contact time can induce hydrolysis of the desired ester. This method should be performed quickly and at room temperature.

FAQ 3: I've identified another byproduct with a molecular weight corresponding to the loss of the entire methoxycarbonyl group (C₂H₃O₂). What is this and why did it form?

Answer:

This byproduct is 8-Nitro-1,4-dihydroquinolin-4-one . Its formation is a two-step process: (1) hydrolysis of the methyl ester to the carboxylic acid (as described in FAQ 2), followed by (2) thermal decarboxylation of the resulting acid.

Causality & Mechanism: Quinolone-2-carboxylic acids are known to undergo decarboxylation at elevated temperatures.[3][4] If water is present during the high-temperature cyclization step, it can hydrolyze the newly formed ester. The resulting carboxylic acid is then in an environment well above its decarboxylation temperature, leading to the loss of CO₂ and the formation of the C2-unsubstituted quinolone.

Prevention Strategy: The primary strategy is to prevent the initial hydrolysis event. Meticulously excluding water from the high-temperature cyclization reaction is critical. Using freshly dried solvents and ensuring starting materials are anhydrous will suppress this byproduct pathway. If the decarboxylated byproduct forms, its separation from the desired product can be challenging due to similar polarities and requires careful column chromatography.

Summary of Potential Byproducts

Compound NameStructureMolecular Weight ( g/mol )Formation PathwayKey Analytical Feature
Desired Product Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate248.19[5]Main ReactionTarget product
Intermediate Methyl 2-((2-methoxy-6-nitrophenyl)amino)maleate280.24Incomplete CyclizationPresence of -OCH₃ signal (~3.9-4.0 ppm) in ¹H NMR.
Hydrolysis Byproduct 8-Nitro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid234.16Ester HydrolysisBroad -COOH proton in ¹H NMR; Soluble in aq. NaHCO₃.
Decarboxylation Byproduct 8-Nitro-1,4-dihydroquinolin-4-one190.15Hydrolysis then DecarboxylationAbsence of C2-ester/acid signals in NMR spectra.

References

  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 8-nitro-4-oxo-1,4-dihydro-2-quinolinecarboxylate. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Semantic Scholar. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • ProQuest. (n.d.). THE DECARBOXYLATION OF CUPROUS-CARBOXYLATES IN QUINOLINE AND PYRIDINE. Retrieved from [Link]

  • Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • PrepChem.com. (n.d.). Synthesis of 2-Methoxy-6-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • PMC - NIH. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Unexpected Reaction of 6-Nitroindolizine with Dimethyl Acetylenedicarboxylate. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). US7632944B2 - Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
  • Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Quinoline-2-Carboxylate Synthesis

Welcome to the technical support center for the synthesis of quinoline-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinoline-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the optimization and troubleshooting of these reactions. Our goal is to empower you with the knowledge to not only execute these syntheses but to understand the underlying principles that govern their success.

Conceptual Overview: The Chemistry of Quinoline-2-Carboxylate Synthesis

Quinoline-2-carboxylates are a pivotal class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and functional materials. Their synthesis, while conceptually straightforward, is often fraught with challenges ranging from low yields to problematic side reactions and purification hurdles. A thorough understanding of the reaction mechanism is the first step toward overcoming these obstacles.

The most common and direct route to quinoline-2-carboxylates is the Friedländer annulation , a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1] For the synthesis of quinoline-2-carboxylates, this typically involves the reaction of a 2-aminobenzaldehyde with a pyruvate ester.

Below is a generalized workflow for the synthesis of a quinoline-2-carboxylate via the Friedländer reaction.

A Reactant Mixing (2-aminobenzaldehyde + pyruvate ester) B Catalyst Addition (Acid or Base) A->B 1. C Reaction Heating (e.g., Reflux) B->C 2. D Reaction Monitoring (TLC, LC-MS) C->D 3. E Work-up (Quenching, Extraction) D->E 4. F Purification (Crystallization, Chromatography) E->F 5. G Characterization (NMR, IR, MS) F->G 6. H Final Product (Quinoline-2-carboxylate) G->H 7.

Caption: General workflow for quinoline-2-carboxylate synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of quinoline-2-carboxylates in a practical, question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A low yield in a Friedländer synthesis is a frequent challenge and can be attributed to several factors.[2] A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Decision Tree for Low Yield:

A Low Yield B Incomplete Reaction? A->B C Side Product Formation? B->C No E Optimize Reaction Time/Temperature B->E Yes F Check Catalyst Activity/Loading B->F Yes D Product Degradation? C->D No G Analyze Crude Mixture (NMR, LC-MS) C->G Yes H Modify Work-up/Purification D->H No I Consider Milder Catalyst/Conditions D->I Yes

Caption: Troubleshooting decision tree for low yield.

In-depth Analysis and Solutions:

  • Suboptimal Catalyst: The choice of catalyst is critical. While traditional methods use strong acids or bases, these can promote side reactions.[2]

    • Recommendation: Screen a variety of catalysts. For acid catalysis, consider milder options like p-toluenesulfonic acid or iodine.[2] For base catalysis, organic bases such as piperidine or DBU can be effective. In some cases, Lewis acids like ZnCl₂ or In(OTf)₃ may offer improved yields and selectivity.[3]

  • Incorrect Solvent: The reaction medium influences the solubility of reactants and the stability of intermediates.

    • Recommendation: For acid-catalyzed reactions, polar aprotic solvents like DCM or chlorobenzene are often suitable. For base-catalyzed reactions, non-polar solvents such as toluene can be effective.[2] Consider solvent-free conditions, which have been shown to be effective in some cases.[2]

  • Inappropriate Temperature: The reaction is sensitive to temperature. Excessive heat can lead to degradation and the formation of tarry byproducts, while insufficient heat will result in a sluggish or incomplete reaction.

    • Recommendation: Start with the reported temperature in the literature for your specific substrates. If the reaction is slow, incrementally increase the temperature while monitoring for the appearance of side products by TLC.

Q2: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?

The formation of side products is a common issue, particularly the self-condensation of the pyruvate ester (an aldol-type reaction).[2]

Common Side Reactions and Their Mitigation:

A 2-Aminobenzaldehyde + Pyruvate Ester B Desired Product (Quinoline-2-carboxylate) A->B Friedländer Annulation C Side Product 1: Pyruvate Self-Condensation A->C Base-catalyzed E Side Product 3: Formation of Imines A->E Inefficient Cyclization D Side Product 2: Decarboxylation Product B->D High Temperature/Acid

Caption: Common side reactions in quinoline-2-carboxylate synthesis.

  • Pyruvate Self-Condensation: This is especially prevalent under basic conditions.

    • Solution: Add the pyruvate ester slowly to the reaction mixture to maintain a low instantaneous concentration. Alternatively, consider using an acid catalyst, which is less likely to promote this side reaction.

  • Decarboxylation: The carboxylic acid or ester group at the 2-position can be susceptible to removal under harsh acidic conditions and high temperatures.

    • Solution: Employ milder reaction conditions. If the ester is synthesized first, hydrolysis to the carboxylic acid should be performed under carefully controlled, milder basic conditions followed by gentle acidification.

  • Formation of Imines: Incomplete cyclization can lead to the formation of stable imine intermediates.

    • Solution: Ensure a sufficient catalytic amount and adequate reaction time and temperature to drive the cyclization to completion.

Q3: My product is difficult to purify. What strategies can I employ?

Quinoline-2-carboxylates can be challenging to purify due to their polarity and the presence of similarly polar byproducts.

Purification Protocol and Tips:

  • Initial Work-up: After the reaction, quench with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.

  • Acid-Base Extraction (for carboxylic acids): If the product is the carboxylic acid, it can be selectively extracted into a basic aqueous solution (e.g., 1M NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then carefully acidified (e.g., with 1M HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.

  • Column Chromatography: If the product is an ester, silica gel chromatography is often effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically used.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.

Experimental Protocol: Synthesis of Ethyl Quinoline-2-carboxylate

This protocol is a representative example of a base-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminobenzaldehyde

  • Ethyl pyruvate

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in toluene, add ethyl pyruvate (1.2 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl quinoline-2-carboxylate.

Optimization of Reaction Parameters

The following table summarizes key parameters that can be adjusted to optimize the synthesis of quinoline-2-carboxylates.

ParameterOptionsConsiderations
Catalyst Acidic: HCl, H₂SO₄, p-TsOH, TFA, Lewis Acids (ZnCl₂, In(OTf)₃) Basic: NaOH, KOH, Piperidine, DBUAcid catalysts can be harsh and lead to side reactions like decarboxylation. Basic catalysts may promote self-condensation of the pyruvate. Milder catalysts are often preferred.[2]
Solvent Toluene, Ethanol, Dichloromethane, Acetonitrile, Solvent-freeSolvent choice affects reactant solubility and reaction temperature. Solvent-free conditions can be more environmentally friendly.[2]
Temperature Room temperature to refluxHigher temperatures can increase reaction rate but may also promote side reactions and degradation.[2]
Stoichiometry Slight excess of the pyruvate ester (e.g., 1.1-1.5 eq)A slight excess of the more readily available reactant can help drive the reaction to completion.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved January 24, 2026, from [Link]

  • Wondimagegn, D., & Weyesa, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20784–20793. [Link]

  • Wikipedia. (2023, December 1). Friedländer synthesis. Wikipedia. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2026, January 12). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • PubMed Central (PMC). (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023, November 28). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. Retrieved January 24, 2026, from [Link]

  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid. Google Patents.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved January 24, 2026, from [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). Molecules, 21(6), 779. [Link]

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Retrieved January 24, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Advances in polymer based Friedlander quinoline synthesis. RSC Advances. Retrieved January 24, 2026, from [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Retrieved January 24, 2026, from [Link]

  • UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Molekul. Retrieved January 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Navigating the Gould-Jacobs Reaction with Nitro-Substituted Anilines

Welcome to the technical support center for the Gould-Jacobs reaction, with a specialized focus on its application to nitro-substituted anilines. This guide is designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Gould-Jacobs reaction, with a specialized focus on its application to nitro-substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this classic yet often temperamental reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, rooted in the fundamental principles of organic chemistry.

The presence of a strongly electron-withdrawing nitro group on the aniline starting material introduces a unique set of challenges to the Gould-Jacobs synthesis of quinolones. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Gould-Jacobs reaction with a nitroaniline is giving very low or no yield of the desired quinolone. What are the most likely causes?

This is the most common issue when working with nitro-substituted anilines. The primary culprits are the reduced nucleophilicity of the aniline and the harsh conditions required for cyclization.

  • Reduced Nucleophilicity of the Aniline: The potent electron-withdrawing nature of the nitro group significantly decreases the electron density on the aniline's nitrogen atom. This diminished nucleophilicity hampers the initial and crucial condensation step with diethyl ethoxymethylenemalonate (DEEM) or a similar reagent.[1]

  • High-Temperature Cyclization Challenges: The Gould-Jacobs reaction is notorious for requiring high temperatures (often exceeding 250 °C) to facilitate the thermal intramolecular cyclization of the anilidomethylenemalonate intermediate.[2][3] With nitro-substituted compounds, these high temperatures can lead to decomposition and the formation of tarry byproducts, further reducing the yield of the desired product.

Troubleshooting Guide: Low to No Product Formation

Issue 1.1: Incomplete or Slow Initial Condensation

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted nitroaniline even after prolonged heating at moderate temperatures (100-150 °C).

  • Formation of the desired anilidomethylenemalonate intermediate is slow or negligible.

Solutions:

  • Increase Reaction Time and Temperature (with caution): While seemingly straightforward, cautiously increasing the temperature of the initial condensation can be effective. Monitor the reaction closely for any signs of decomposition.

  • Employ Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in Gould-Jacobs reactions, particularly for challenging substrates.[2][4][5] The rapid and efficient heating provided by microwaves can often overcome the activation energy barrier for the condensation of deactivated anilines.

    Table 1: Comparison of Conventional vs. Microwave Heating for Gould-Jacobs Reaction

    Parameter Conventional Heating Microwave-Assisted Heating
    Reaction Time Several hours Minutes
    Temperature High (often >250 °C for cyclization) Precise temperature control, rapid heating
    Yields Often low, especially with deactivated substrates Generally higher yields reported

    | Side Products | Increased potential for thermal decomposition and tar formation | Reduced side product formation due to shorter reaction times |

  • Consider Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the electrophilicity of the diethyl ethoxymethylenemalonate, thereby facilitating the attack by the weakly nucleophilic nitroaniline. While not extensively documented specifically for the Gould-Jacobs reaction with nitroanilines, this is a rational approach to explore.

    • Suggested Lewis Acids: ZnCl₂, Sc(OTf)₃, or Yb(OTf)₃.

    • Experimental Approach: Start with a catalytic amount (e.g., 10 mol%) of the Lewis acid in the initial condensation step and monitor the reaction progress.

Issue 1.2: Failure of the Thermal Cyclization Step

Symptoms:

  • The anilidomethylenemalonate intermediate is successfully formed, but it fails to cyclize to the quinolone product upon heating.

  • TLC or LC-MS analysis shows the presence of the intermediate and potentially decomposition products after high-temperature treatment.

Solutions:

  • Ensure Sufficiently High Temperatures and Appropriate Solvents: The thermal cyclization is a pericyclic reaction that demands significant thermal energy.[3]

    • High-Boiling Point Solvents: The use of high-boiling, inert solvents is critical for achieving the necessary temperatures for cyclization under conventional heating. Common choices include:

      • Diphenyl ether (b.p. 259 °C)

      • Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. ~257 °C)

    • Temperature Optimization: A thorough time-temperature examination is crucial to find the optimal conditions that promote cyclization while minimizing product degradation.[2]

  • Microwave-Assisted Cyclization: As with the condensation step, microwave synthesis can be highly effective for the cyclization stage. The ability to rapidly reach and maintain high temperatures can drive the reaction to completion before significant decomposition occurs.[2][4]

Q2: I'm observing a lot of dark, tarry material in my reaction mixture. How can I prevent this?

Tar formation is a common consequence of the high temperatures employed in the Gould-Jacobs reaction, especially with sensitive nitro-substituted compounds.

Solutions:

  • Minimize Reaction Time at High Temperatures: The longer your reaction mixture is exposed to extreme heat, the more likely it is that decomposition and polymerization will occur. This is a key advantage of microwave synthesis, which significantly shortens the required heating time.[2]

  • Solvent-Free Microwave Conditions: In some cases, running the reaction neat (without solvent) under microwave irradiation can be effective and simplifies purification.[4]

  • Optimize the Reaction Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that contribute to tar formation.

Q3: How does the position of the nitro group on the aniline ring affect the reaction?

The position of the nitro group has a significant impact on both the reactivity of the aniline and the regioselectivity of the cyclization.

  • ortho and para-Nitroanilines: These isomers are particularly challenging due to the strong deactivating effect of the nitro group on the amino functionality through resonance. The initial condensation will be significantly slower compared to the meta isomer.

  • meta-Nitroaniline: While still deactivated by induction, the resonance-withdrawing effect of the nitro group is not directly conjugated with the amino group. This makes m-nitroaniline generally more reactive than its o- and p-counterparts in the initial condensation step.

Regioselectivity of Cyclization:

For asymmetrically substituted anilines, such as m-nitroaniline, cyclization can occur at two different ortho positions, potentially leading to a mixture of regioisomers (e.g., 5-nitro- and 7-nitro-4-hydroxyquinolines). The outcome is influenced by both steric and electronic factors.

Gould_Jacobs_Regioselectivity

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Nitro-4-hydroxyquinoline

This protocol is a general guideline and should be optimized for your specific nitroaniline.

Materials:

  • Nitro-substituted aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis vial

  • Magnetic stir bar

  • Acetonitrile (for washing)

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine the nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2-1.5 eq).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a high temperature (e.g., 250-300 °C) for a short duration (e.g., 5-20 minutes). It is crucial to perform small-scale optimization experiments to determine the ideal temperature and time for your specific substrate.[2]

  • Isolation and Purification: After the reaction, cool the vial to room temperature. The product may precipitate from the reaction mixture.

    • Filter the solid product and wash it with a small amount of cold acetonitrile.[2]

    • If the product does not precipitate, purification by column chromatography (silica gel) may be necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Microwave_Workflow

Q4: My final nitro-substituted quinolone product is impure. What are the common byproducts and how can I purify my compound?

Given the challenging nature of this reaction, impurities are common.

Common Impurities and Byproducts:

  • Unreacted Starting Materials: Nitroaniline and DEEM.

  • Uncyclized Intermediate: The anilidomethylenemalonate.

  • Polymeric/Tarry Materials: From decomposition at high temperatures.

  • Regioisomers: If using an asymmetrically substituted aniline.

Purification Strategies:

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents) can be an effective purification method.

  • Column Chromatography: For oily products or mixtures that are difficult to crystallize, column chromatography on silica gel is the most reliable purification method.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point.

    • Monitoring: Use TLC to identify the fractions containing the desired product.

  • Acid-Base Extraction: The 4-hydroxyquinoline product is acidic and can be dissolved in a basic aqueous solution (e.g., dilute NaOH). This can be used to separate it from non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified product.

Mechanistic Overview

Understanding the reaction mechanism is key to effective troubleshooting.

Gould_Jacobs_Mechanism

Concluding Remarks

The Gould-Jacobs reaction with nitro-substituted anilines is undoubtedly challenging but can be successfully executed with careful optimization and an understanding of the underlying chemical principles. The adoption of modern techniques such as microwave-assisted synthesis is highly recommended to improve yields and minimize side reactions. We encourage you to perform systematic optimization of reaction parameters—temperature, time, and catalyst (if used)—for each specific substrate to achieve the best possible results.

References

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. AN056. Link

  • Wikipedia. Gould–Jacobs reaction. Link

  • Deshmukh, A. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2821-2824. Link

  • BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Link

  • Molecules. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Link

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Link

  • Seijas, J. A., et al. (2000). MICROWAVE SYNTHESIS OF 4-HYDROXYQUINAZOLINES. Molecules, 5(8), M160. Link

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Overcoming Low Yields in the Doebner-von Miller Synthesis of Nitroquinolines

Welcome to the technical support center for the Doebner-von Miller synthesis of nitroquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Doebner-von Miller synthesis of nitroquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this classic yet often challenging reaction. The synthesis of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with nitroquinolines being particularly valuable precursors in the development of pharmaceuticals and other functional materials. However, the strongly electron-withdrawing nature of the nitro group presents significant hurdles, frequently leading to disappointingly low yields and complex purification challenges.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome these obstacles. The advice herein is grounded in established chemical principles and field-proven insights to enhance the success of your synthetic endeavors.

Understanding the Core Challenge: The Impact of the Nitro Group

The Doebner-von Miller reaction is a robust method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. The mechanism, while debated, generally proceeds through a series of conjugate additions, cyclizations, and dehydration steps, culminating in an oxidation to the aromatic quinoline ring.[1][2]

The primary difficulty when using nitroanilines as substrates arises from the powerful electron-withdrawing effect of the nitro group. This deactivates the aniline ring, making the initial nucleophilic attack on the α,β-unsaturated carbonyl compound less favorable and slowing down the desired reaction pathway.[3] This sluggishness allows competing side reactions, most notably the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, to dominate, leading to the formation of intractable tars and polymers that significantly reduce the yield of the desired nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning into a thick, dark tar?

A1: This is the most common issue in the Doebner-von Miller synthesis and is primarily due to the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone. The strongly acidic conditions required to activate the deactivated nitroaniline also aggressively promote this side reaction. Slowing down the polymerization by controlling the concentration of the carbonyl compound in the acidic phase is key to mitigating this issue.

Q2: I'm using a nitroaniline and getting a very low yield. What are the most critical parameters to optimize?

A2: For nitroanilines, the most critical parameters to optimize are:

  • Acid Catalyst: The choice and concentration of the acid are crucial. While strong Brønsted acids like HCl and H₂SO₄ are traditional, Lewis acids such as SnCl₄, ZnCl₂, or Sc(OTf)₃ can sometimes offer milder conditions that disfavor tar formation.

  • Temperature: Excessive heat accelerates polymerization. It's essential to find the minimum temperature at which the reaction proceeds at a reasonable rate.

  • Oxidizing Agent: The final step is an oxidation of a dihydroquinoline intermediate. Inefficient oxidation will result in a mixture of products. Arsenic acid is a classic and effective, albeit toxic, choice.[4] Nitrobenzene or the nitroaniline starting material itself can sometimes serve as the oxidant.[4][5]

Q3: Does the position of the nitro group on the aniline ring matter?

A3: Yes, the position of the nitro group has a significant impact on both reactivity and the potential for isomer formation.

  • p-Nitroaniline: The nitro group is para to the amino group, strongly deactivating the ring. This often leads to the lowest yields.

  • o-Nitroaniline: The proximity of the nitro and amino groups can lead to intramolecular hydrogen bonding, which can influence the aniline's nucleophilicity and reaction pathway.[6]

  • m-Nitroaniline: This substrate is particularly challenging as it can lead to the formation of two constitutional isomers: the 5-nitro- and 7-nitroquinoline products. The ratio of these isomers is highly dependent on the reaction conditions.

Q4: How can I effectively purify my nitroquinoline product from the reaction mixture?

A4: Purification can be challenging due to the presence of tarry byproducts and potential isomers.

  • Initial Workup: After neutralization of the acid, a filtration through a plug of celite or silica gel can remove a significant portion of the polymeric material.

  • Steam Distillation: For volatile nitroquinolines, steam distillation can be a highly effective method to separate the product from non-volatile tars.

  • Column Chromatography: This is the most common method for purifying less volatile products and for separating isomers. Careful selection of the stationary phase (silica gel or alumina) and eluent system is critical. For challenging isomer separations, specialized stationary phases or HPLC may be necessary.[7][8]

Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow for resolving them.

Problem 1: Low or No Product Formation with Significant Tarring
Symptom Potential Cause Troubleshooting Steps & Solutions
Reaction mixture is a thick, intractable tar with minimal desired product on TLC.Polymerization of the α,β-unsaturated carbonyl compound is outpacing the quinoline formation.1. Control Reagent Concentration: Add the α,β-unsaturated carbonyl compound slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration. 2. Optimize Temperature: Begin the reaction at a lower temperature and gradually increase it. Monitor the reaction by TLC to find the optimal temperature that promotes product formation without excessive tarring. 3. Change Acid Catalyst: Experiment with different Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄). Lewis acids can sometimes be more effective at lower temperatures.
The reaction appears to stall after initial product formation.The oxidizing agent is inefficient or has been consumed.1. Choose an Effective Oxidant: For deactivated systems, a strong oxidizing agent like arsenic acid is often necessary.[9] If using the nitroaniline as the oxidant, ensure a sufficient excess is used. 2. Staged Addition of Oxidant: Consider adding the oxidizing agent towards the end of the reaction, after the initial cyclization has occurred.
Problem 2: Formation of Multiple Products (Isomers or Side Products)
Symptom Potential Cause Troubleshooting Steps & Solutions
TLC or ¹H NMR of the crude product shows a mixture of 5- and 7-nitroquinolines (from m-nitroaniline).Lack of regioselectivity in the electrophilic cyclization step.1. Vary the Acid Catalyst: The nature of the acid can influence the regiochemical outcome. A systematic screen of different acids is recommended. 2. Modify Reaction Temperature: The activation energies for the formation of the two isomers may be different, making the product ratio sensitive to temperature.
The final product is contaminated with partially hydrogenated (dihydro- or tetrahydro-) quinolines.Incomplete oxidation of the dihydroquinoline intermediate.1. Increase Oxidant Stoichiometry: Use a larger excess of the oxidizing agent. 2. Increase Reaction Time/Temperature: Allow more time for the oxidation to go to completion, or cautiously increase the temperature after the cyclization is complete. 3. Post-Reaction Oxidation: If the dihydroquinoline is isolated, it can be oxidized in a separate step using an oxidant like DDQ or MnO₂.

Visualizing the Process

The Doebner-von Miller Reaction Mechanism

Doebner_von_Miller cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products & Byproducts Nitroaniline Nitroaniline Michael_Adduct Michael Adduct Nitroaniline->Michael_Adduct Conjugate Addition Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Michael_Adduct Tar Tar / Polymer Unsat_Carbonyl->Tar Acid-Catalyzed Polymerization Schiff_Base Schiff Base / Enamine Michael_Adduct->Schiff_Base Condensation Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Electrophilic Substitution Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Nitroquinoline Nitroquinoline Dihydroquinoline->Nitroquinoline Oxidation Troubleshooting_Workflow Start Low Yield Observed Check_Tar Excessive Tar Formation? Start->Check_Tar Optimize_Conditions Optimize Reaction Conditions: - Slow addition of carbonyl - Lower temperature - Screen acid catalysts Check_Tar->Optimize_Conditions Yes Check_Oxidation Incomplete Reaction or Side Products Observed? Check_Tar->Check_Oxidation No Optimize_Conditions->Check_Oxidation Optimize_Oxidant Optimize Oxidation: - Increase oxidant amount - Increase reaction time/temp - Use a stronger oxidant Check_Oxidation->Optimize_Oxidant Yes Purification Purification Issues? (e.g., Isomer Separation) Check_Oxidation->Purification No Optimize_Oxidant->Purification Optimize_Purification Optimize Purification: - Steam Distillation - Column Chromatography (screen eluents/phases) Purification->Optimize_Purification Yes Success Improved Yield Purification->Success No Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low yields in the Doebner-von Miller synthesis.

Optimized Experimental Protocols

The following protocols are based on literature procedures and offer starting points for optimization. [9][10]

Protocol 1: Synthesis of 7-Methyl-8-nitroquinoline from m-Toluidine (via Skraup Reaction, a Doebner-von Miller Variant)

This two-step procedure first synthesizes a mixture of 5- and 7-methylquinoline, which is then selectively nitrated. [10] Step A: Synthesis of 5- and 7-Methylquinoline Mixture

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer, add sodium m-nitrobenzenesulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).

  • Acid Addition: In an ice bath, slowly and carefully add a pre-cooled solution of concentrated sulfuric acid (2.7 mol) in water (61.5 g) to the stirred mixture. Maintain the temperature below the point of vigorous exothermic reaction.

  • Heating: Once the addition is complete, heat the mixture to reflux (approximately 150 °C) for 1 hour. Caution: This reaction can be highly exothermic and may become vigorous.

  • Workup: Cool the reaction mixture in an ice bath and dilute with 330 mL of water. Slowly add sodium nitrite (43.08 g) and warm the solution to ~70 °C for 20 minutes to decompose any unreacted m-toluidine.

  • Basification: Cool the solution again and slowly add solid potassium hydroxide (approx. 400 g) until the pH is greater than 10.

  • Purification: Purify the resulting mixture by steam distillation to obtain a mixture of 7- and 5-methylquinoline.

Step B: Selective Nitration to 7-Methyl-8-nitroquinoline

  • Nitrating Mixture: In a flask cooled in an ice-salt bath, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid.

  • Nitration: Slowly add the mixture of methylquinolines from Step A to the cold, stirred nitrating mixture, maintaining a low temperature throughout the addition.

  • Reaction: Allow the reaction to stir at low temperature for a specified time, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH).

  • Isolation: The solid 7-methyl-8-nitroquinoline can be collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol). This procedure selectively yields the 7-methyl-8-nitro isomer in high yield from the mixture. [10][11]

Protocol 2: General Procedure for the Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is adapted from a procedure for a substituted nitroquinoline and highlights the use of arsenic oxide as an oxidizing agent. [9]

  • Reaction Setup: In a 3-necked round-bottom flask with a mechanical stirrer, create a homogeneous slurry of powdered arsenic oxide (2.45 mol), 3-nitro-4-aminoanisole (3.5 mol), and glycerol (13 mol).

  • Acid Addition: With vigorous stirring, add concentrated sulfuric acid (5.9 mol) dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70 °C.

  • Dehydration: Equip the flask for vacuum distillation and heat the mixture in an oil bath to 105-110 °C under vacuum until the theoretical amount of water has been removed (2-3 hours). Caution: Do not exceed 110 °C to prevent decomposition.

  • Main Reaction: Return the flask to atmospheric pressure and re-equip with a stirrer and dropping funnel. Heat the mixture to 117-119 °C and add a second portion of concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining this temperature.

  • Heating Profile: After the addition, maintain the temperature at 120 °C for 4 hours, then at 123 °C for 3 hours.

  • Workup: Cool the reaction below 100 °C and dilute with 1.5 L of water. Allow to cool overnight.

  • Neutralization: Pour the diluted mixture into a stirred solution of concentrated ammonium hydroxide and ice to precipitate the crude product.

  • Purification: The crude product is isolated by filtration and can be purified by recrystallization from a suitable solvent like chloroform/methanol. The reported yield for this procedure is in the range of 65-76%. [9]

Comparative Data on Reaction Conditions

The following table summarizes general trends in how different reaction parameters can affect the yield in the Doebner-von Miller synthesis of nitroquinolines. Actual yields are highly substrate-dependent.

ParameterCondition 1Expected OutcomeCondition 2Expected OutcomeRationale
Acid Catalyst Conc. H₂SO₄Higher reaction rate, but increased tar formationLewis Acid (e.g., SnCl₄)Milder reaction, potentially less tar, but may require longer reaction times or higher temperaturesLewis acids can coordinate to the carbonyl group, activating it towards nucleophilic attack under less harsh conditions than strong Brønsted acids. [12]
Temperature High Temp (>150 °C)Faster reaction, but significant polymerizationModerate Temp (100-120 °C)Slower reaction, but favors the desired product over polymerThe activation energy for polymerization is often lower than for the multi-step quinoline synthesis.
Oxidizing Agent As₂O₅High efficiency, good yieldsm-NitrobenzenesulfonateOften effective and less toxic than arsenic compoundsA strong oxidant is needed to efficiently convert the dihydroquinoline intermediate to the final aromatic product. [9][10]
Substrate p-NitroanilineGenerally low yieldsm-NitroanilineModerate yields, but mixture of isomersThe strong deactivation of the para-position makes the reaction very slow. The meta-position allows for cyclization at two different sites. [3]

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. (2018-07-15). Available at: [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (2020-02-03). Available at: [Link]

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Available at: [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. (2015-09-10). Available at: [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. (2014-01-01). Available at: [Link]

  • CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - Illinois Experts. (2006-02-17). Available at: [Link]

  • Doebner-von Miller Synthesis. Available at: [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (2006-02-17). Available at: [Link]

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. (2018-07-17). Available at: [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents.
  • (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available at: [Link]

  • Reaction of nitroanilines with aldehydes. Refinement of the Doebner–Miller reaction mechanism - ResearchGate. (2007-01-01). Available at: [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. (2022-07-28). Available at: [Link]

  • separation of positional isomers - Chromatography Forum. (2017-12-14). Available at: [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole - CORE. (2016-08-12). Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-oxo-1,4-dihydroquinolines

Welcome to the technical support center for the synthesis of 4-oxo-1,4-dihydroquinolines, more commonly known as 4-quinolones. This guide is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-oxo-1,4-dihydroquinolines, more commonly known as 4-quinolones. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize quinolone scaffolds in their work. Here, we address common synthetic challenges, focusing on the prevalent Gould-Jacobs and Conrad-Limpach reaction pathways. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific experimental problems. Each entry details the symptoms, explores the underlying chemical causes, and provides actionable protocols to mitigate the issue.

Issue 1: Formation of 2-Quinolone Regioisomer Instead of the Desired 4-Quinolone
  • Symptom: You isolate a significant amount of the undesired 2-hydroxyquinoline (or its tautomer, 2-quinolone), particularly when using the Conrad-Limpach synthesis.

  • Potential Cause (Mechanism): This is a classic case of kinetic versus thermodynamic control. In the Conrad-Limpach reaction, an aniline is condensed with a β-ketoester. The aniline's nitrogen can attack one of two electrophilic sites on the β-ketoester: the ketone carbonyl or the ester carbonyl.[1]

    • Kinetic Pathway (Low Temperature): At lower temperatures (e.g., room temperature to ~100 °C), the reaction is kinetically controlled. The more electrophilic and sterically accessible ketone carbonyl is attacked preferentially. This leads to a β-aminoacrylate intermediate, which upon thermal cyclization, yields the desired 4-quinolone.[1][2]

    • Thermodynamic Pathway (High Temperature): At higher temperatures (e.g., >140 °C), the reaction becomes thermodynamically controlled. While the attack on the ester is slower, the resulting β-keto anilide intermediate is more stable and its formation is irreversible under these conditions.[2] This intermediate then cyclizes to form the undesired 2-quinolone, a pathway known as the Knorr quinoline synthesis.[1]

  • Suggested Solutions & Protocols:

    • Strict Temperature Control: The most critical parameter is temperature management during the initial condensation step.

      • Protocol: Combine the aniline and β-ketoester in a suitable solvent (e.g., ethanol or toluene) with a catalytic amount of acid (e.g., H₂SO₄ or p-TsOH). Maintain the reaction temperature below 100 °C, ideally between 60-80 °C, while monitoring the formation of the β-aminoacrylate intermediate by TLC or LC-MS. Once the formation is complete, the solvent can be removed, and the intermediate subjected to high-temperature cyclization in a different, high-boiling solvent.

    • Two-Step Procedure: Physically separate the condensation and cyclization steps.

      • Protocol: First, synthesize and isolate the β-aminoacrylate intermediate at a low temperature. After purification, subject this intermediate to the high-temperature cyclization conditions (~250 °C) in a high-boiling point solvent like Dowtherm A or diphenyl ether to ensure the formation of the 4-quinolone.[3]

Issue 2: Low Yield During the Thermal Cyclization Step
  • Symptom: The initial condensation to form the anilidomethylenemalonate (Gould-Jacobs) or β-aminoacrylate (Conrad-Limpach) proceeds well, but the final high-temperature ring-closing reaction gives a poor yield of the 4-quinolone.

  • Potential Cause (Mechanism): The thermal electrocyclization required to form the quinolone ring involves the disruption of the aniline's aromaticity in the transition state.[3] This process has a high activation energy and requires significant thermal input (typically >240 °C).

    • Insufficient Temperature: If the temperature is too low, the reaction rate will be impractically slow.

    • Decomposition: Conversely, excessively high temperatures or prolonged reaction times can lead to the degradation of the starting material and the product.[4]

    • Poor Heat Transfer: In viscous solvents like mineral oil or with large reaction volumes, inefficient stirring can create hot spots and regions that do not reach the required temperature, leading to both decomposition and incomplete reaction.

  • Suggested Solutions & Protocols:

    • Solvent Selection: The choice of a high-boiling, inert solvent is crucial for maintaining a stable and uniform high temperature.

      • Recommended Solvents: Dowtherm A (b.p. 257 °C) and diphenyl ether (b.p. 259 °C) are the most commonly used and effective solvents.[3] Mineral oil is a cheaper alternative but can make product isolation more difficult.[1][3] Studies have shown that solvents like 1,2,4-trichlorobenzene can also be effective.[3]

    • Optimized Heating Protocol:

      • Protocol: Use a high-boiling solvent and a setup that ensures efficient heat transfer (e.g., a sand bath or heating mantle with vigorous mechanical stirring). Preheat the solvent to the target temperature (~250 °C). Add the intermediate substrate portion-wise or as a solution in a small amount of the same solvent to maintain the temperature. Monitor the reaction by TLC. The Gould-Jacobs cyclization is often complete within 20-30 minutes under these conditions.[4]

    • Microwave Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields by providing rapid and uniform heating.

      • Protocol: In a dedicated microwave vial, heat the intermediate (neat or in a high-boiling solvent like DMF or NMP) to temperatures like 250 °C or even 300 °C for very short durations (e.g., 5-15 minutes).[4] A careful optimization of time and temperature is necessary to prevent product degradation.[4]

Issue 3: Unwanted Pfitzinger-type Side Products
  • Symptom: You observe the formation of quinoline-4-carboxylic acids, which implies a C-C bond cleavage and rearrangement has occurred.

  • Potential Cause (Mechanism): This side reaction can occur under harsh basic or acidic conditions, especially if your starting materials or intermediates have functionalities that can mimic an isatin-like structure under the reaction conditions. The Pfitzinger reaction is the condensation of an isatin with a carbonyl compound to yield a quinoline-4-carboxylic acid.[5] If your aniline precursor has, for example, an ortho-formyl or ortho-acyl group that can be oxidized or rearranged to an isatin-like intermediate, a subsequent Pfitzinger-type reaction with the β-ketoester or its fragments can occur.

  • Suggested Solutions & Protocols:

    • Use Milder Conditions: Avoid using strong, concentrated bases or acids if this side reaction is observed. Opt for catalytic amounts of acid (e.g., p-TsOH) or milder bases.

    • Protecting Groups: If the aniline contains a susceptible ortho-substituent, consider protecting it before the quinolone synthesis sequence.

    • Purify Starting Materials: Ensure the aniline starting material is free from oxidized impurities that could trigger this side reaction.

Issue 4: N-Alkylation or C-Alkylation Side Products
  • Symptom: During post-synthesis modifications involving alkylating agents (e.g., adding an N-ethyl group), you isolate a mixture of N-alkylated and C3-alkylated 4-quinolones.

  • Potential Cause (Mechanism): The 4-quinolone core possesses two primary nucleophilic sites: the ring nitrogen (N1) and, in the presence of base, the enolate carbon at the C3 position. The regioselectivity of alkylation (N vs. C) is a classic problem governed by the principles of hard and soft acid-base (HSAB) theory and reaction conditions.

    • N-Alkylation (Kinetic Control): The nitrogen atom is generally the more kinetically favored site for alkylation.

    • C-Alkylation (Thermodynamic Control): The enolate formed at C3 is a softer nucleophile and its alkylation can be favored under certain conditions, particularly with softer electrophiles.

  • Suggested Solutions & Protocols:

    • Optimize Base and Solvent: The choice of base and solvent system is critical to control the selectivity.

      • For N-Alkylation: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF. This combination strongly favors the deprotonation of the nitrogen, leading to selective N-alkylation.[6]

      • Protocol: To a stirred suspension of the 4-quinolone in dry DMF at 0 °C, add NaH (1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases. Cool the mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise. Monitor the reaction by TLC.

    • Control Temperature: Lower temperatures generally favor the kinetically controlled N-alkylation product.

Data Summary & Quick Reference

Synthetic RouteKey IntermediateCritical Temp. (Condensation)Critical Temp. (Cyclization)Common Side ProductMitigation Strategy
Gould-Jacobs Anilidomethylenemalonate~100-130 °C~250 °CIncomplete CyclizationUse high-boiling solvent (e.g., Dowtherm A), ensure vigorous stirring.[3]
Conrad-Limpach β-Aminoacrylate< 100 °C (Kinetic)~250 °C2-Quinolone (Knorr product)Keep condensation temp < 100 °C to favor kinetic attack on the ketone.[1][2]

Visualizing Reaction Pathways & Troubleshooting

Gould-Jacobs Reaction Pathway and Potential Pitfalls

This diagram illustrates the main synthetic route and highlights the critical high-temperature cyclization step where yields are often lost.

GouldJacobs cluster_main Gould-Jacobs Pathway cluster_side Common Issues Aniline Aniline Intermediate Anilidomethylene- malonate Aniline->Intermediate Condensation (100-130°C) EMME Ethoxymethylene- malonic Ester EMME->Intermediate Quinolone 4-Quinolone-3-carboxylate (Desired Product) Intermediate->Quinolone Thermal Cyclization (~250°C) Decomp Decomposition Products Intermediate->Decomp Temp too high or too long NoReaction Incomplete Reaction Intermediate->NoReaction Temp too low

Caption: Gould-Jacobs pathway highlighting the critical thermal cyclization.

Troubleshooting Workflow for Low Cyclization Yield

This decision tree provides a logical workflow for diagnosing and solving low yields during the critical ring-closing step.

Troubleshooting Start Low Yield in Cyclization Step CheckTemp Is reaction temp consistently >240°C? Start->CheckTemp CheckSolvent Using high-boiling solvent (e.g., Dowtherm A)? CheckTemp->CheckSolvent Yes Sol_Temp Increase temperature. Use heating mantle/sand bath. CheckTemp->Sol_Temp No CheckStir Is stirring vigorous & efficient? CheckSolvent->CheckStir Yes Sol_Solvent Switch to Dowtherm A or diphenyl ether. CheckSolvent->Sol_Solvent No Sol_Stir Use mechanical stirrer. Ensure vortex formation. CheckStir->Sol_Stir No ConsiderDecomp Is charring/darkening observed? CheckStir->ConsiderDecomp Yes Success Yield Improved Sol_Temp->Success Sol_Solvent->Success Sol_Stir->Success Sol_Decomp Reduce reaction time. Consider microwave synthesis. ConsiderDecomp->Sol_Decomp Yes ConsiderDecomp->Success No Sol_Decomp->Success

Caption: Decision tree for troubleshooting low cyclization yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between the Gould-Jacobs and Conrad-Limpach reactions?

The primary difference lies in the malonic acid derivative used. The Gould-Jacobs reaction typically uses an alkoxymethylene malonic ester (like diethyl ethoxymethylenemalonate), which first undergoes a condensation with the aniline.[7] The Conrad-Limpach reaction uses a β-ketoester (like ethyl acetoacetate), where the initial reaction is an attack on the ketone functionality.[1] This difference in starting material is what leads to the potential for the 2-quinolone side product in the Conrad-Limpach route if conditions are not controlled.

Q2: My 4-quinolone product is a solid that precipitates during the reaction. How does this affect my workup?

Precipitation of the product from the hot reaction solvent (like Dowtherm A) is actually advantageous.[3] It simplifies the initial purification. You can cool the reaction mixture to room temperature, and then often to 0-4 °C, to maximize precipitation. The crude product can then be isolated by filtration and washed with a cold, non-polar solvent like hexanes or ether to remove the high-boiling reaction solvent before further purification (e.g., recrystallization or column chromatography).

Q3: Can I use an acid catalyst for the thermal cyclization step?

Generally, the high-temperature cyclization is performed thermally without a catalyst. Adding a strong acid at ~250 °C can promote charring and decomposition. However, some literature reports the use of catalysts like polyphosphoric acid (PPA) or Eaton's reagent for cyclization, though these are typically employed at lower temperatures than the purely thermal method.[8] If you attempt catalytic cyclization, it will require significant optimization to find a temperature window that promotes cyclization without causing degradation.

Q4: The final product is often referred to as 4-hydroxyquinoline or 4-quinolone. Which is it?

The product exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-oxo-1,4-dihydroquinoline or 4-quinolone). For most derivatives, the keto form is the predominant and more stable tautomer.[1] While the name 4-hydroxyquinoline is common due to the synthetic origins, the 4-quinolone structure is generally the more accurate representation.

References

  • Stadlbauer, W. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 13(12), 3078-3089. [Link]

  • Yang, M., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11, 38889-38893. [Link]

  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Chemistry Lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Link]

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • ResearchGate. (2001). Malonates in Cyclocondensation Reactions. [Link]

  • Senda, S., et al. (1975). STUDIES ON THE SYNTHESIS OF QUINOLINE. Yakugaku Zasshi, 95(10), 1250-1254. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Malonic ester synthesis. Wikipedia. [Link]

  • ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products. [Link]

  • ResearchGate. (2020). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Weyesa, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(40), 23823-23844. [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]

  • Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Diethyl methylenemalonate. [Link]

  • ResearchGate. (n.d.). Gould–Jacobs Reaction. [Link]

  • Kappe, C. O. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 339-353. [Link]

  • J Chemistry. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Venkateswarlu, Y., et al. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. Organic Communications, 5(3), 120-127. [Link]

  • Mundy, B. P., & Ellerd, M. G. (2005). Name Reactions and Reagents in Organic Synthesis. John Wiley & Sons. [Link]

  • Chemistry Stack Exchange. (2023). Why the C-alkylated product is not formed?. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. JOCPR, 4(1), 137-142. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. [Link]

  • On-line Encyclopedia of Organic Reactions. (n.d.). Gould-Jacobs Reaction. [Link]

  • ResearchGate. (2018). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. [Link]

Sources

Troubleshooting

Scaling up the synthesis of "Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate"

Technical Support Center: A Guide to Scaling the Synthesis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Guide to Scaling the Synthesis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, field-proven insights, and robust troubleshooting protocols to facilitate a smooth transition from bench-scale discovery to pilot-plant production.

Synthesis Overview & Core Principles

The target molecule, Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, is a highly functionalized quinolone derivative. Such structures are pivotal in medicinal chemistry and materials science. The most reliable and scalable synthetic route is a modification of the Gould-Jacobs reaction.[1][2][3][4] This process involves two critical stages:

  • Step 1: Condensation. An aromatic amine, in this case, Methyl 2-amino-3-nitrobenzoate, is condensed with a diethyl malonate derivative. This reaction forms a key anilinomethylenemalonate intermediate.

  • Step 2: Thermal Cyclization. The intermediate undergoes a high-temperature intramolecular cyclization to form the quinolone ring system. This step is typically the most challenging to scale due to the high temperatures required (often 240-250 °C).[5]

Understanding the causality behind each step is crucial for successful scale-up. The reaction's success hinges on precise temperature control, efficient mass transfer, and management of potential side reactions that become more prominent at a larger scale.[6][7]

Reaction Pathway: The Gould-Jacobs Reaction

The mechanism begins with the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the malonic ester derivative, followed by the elimination of ethanol to form the condensation product.[2] A subsequent 6-electron cyclization reaction, driven by high temperature, forms the quinoline ring, followed by tautomerization to the more stable 4-oxo form.[2][3]

Detailed Scale-Up Protocol

This protocol provides a self-validating system with integrated checkpoints for monitoring reaction progress and ensuring product quality.

Workflow Diagram

G cluster_prep Phase 1: Preparation & Condensation cluster_cyclization Phase 2: Cyclization cluster_workup Phase 3: Isolation & Purification A Charge Reactor with: - Methyl 2-amino-3-nitrobenzoate - Diethyl ethoxymethylenemalonate (DEMM) B Heat to 140-150 °C (Ethanol Distills Off) A->B Inert Atmosphere (N2) C In-Process Control (IPC) 1: Monitor via TLC/HPLC for Intermediate Formation B->C Hold for 2-4 hrs D Add High-Boiling Solvent (e.g., Dowtherm A) C->D Proceed if >95% Conversion E Heat to 240-250 °C D->E Controlled Ramp F IPC 2: Monitor via TLC/HPLC for Product Formation E->F Hold for 4-8 hrs G Cool to < 100 °C (Product Precipitates) F->G Proceed if <1% Intermediate H Add Anti-Solvent (e.g., Hexane) & Cool to RT G->H I Filter and Wash Solid H->I J Recrystallize from Suitable Solvent (e.g., DMF) I->J Crude Product K Dry Under Vacuum J->K L Final Product: Methyl 8-nitro-4-oxo-1,4- dihydroquinoline-2-carboxylate K->L G cluster_heat Heat Transfer Issues cluster_mix Mixing & Homogeneity Issues start Low Yield Detected q1 Is the reaction stalled (IPC shows unreacted intermediate)? start->q1 a1 Verify Internal Temperature: Is it reaching 240-250 °C? q1->a1 Yes b1 Is mixing efficient? (e.g., is a vortex visible?) q1->b1 Yes q2 Is the product degrading (IPC shows new impurity peaks)? q1->q2 No a2 Action: Increase jacket temperature. Ensure proper insulation. Consider extending reaction time. a1->a2 end Yield Optimized a2->end b2 Action: Increase stirrer RPM. Use a better-designed impeller (pitched-blade/anchor). b1->b2 b2->end c1 Action: Reduce reaction time. Re-optimize temperature to find a balance between conversion and degradation. q2->c1 Yes q2->end No (Consult further)

Caption: Decision tree for troubleshooting low reaction yields.

Issue 2: Product Fails to Precipitate or Oils Out

Q: Upon cooling, my product is not precipitating as a solid, or it's forming an oil. How do I isolate my product?

A: This is a common crystallization problem, often exacerbated by impurities that can act as eutectic mixtures.

  • Solution 1: Controlled Cooling. Do not crash-cool the reaction. A slower, controlled cooling ramp allows for proper crystal lattice formation. Try cooling from 100 °C to 20 °C over several hours.

  • Solution 2: Increase Anti-Solvent Volume. Gradually add more of the anti-solvent (e.g., hexane) while stirring vigorously. This will decrease the solubility of the product in the reaction mixture.

  • Solution 3: Seeding. If you have a small amount of pure, solid product from a previous batch, add a few seed crystals to the cooled mixture to initiate crystallization.

  • Solution 4: Solvent Swap. If the product remains an oil, you may need to perform a solvent swap. Concentrate the reaction mixture under vacuum to remove some of the high-boiling solvent, then add a solvent in which the product is poorly soluble but the impurities are soluble, and triturate the resulting oil until it solidifies.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting Methyl 2-amino-3-nitrobenzoate? A: Extremely critical. Impurities in the starting material can carry through the synthesis and complicate purification. More importantly, they can introduce competing side reactions, lowering the overall yield and purity of the final product. Always use starting material with >98% purity, confirmed by NMR or HPLC.

Q2: Can I use a different solvent for the high-temperature cyclization? A: Yes, but with caution. The solvent must be thermally stable above 250 °C and inert to the reactants. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is the industry standard for this reason. Mineral oil is a lower-cost alternative but can make product isolation more difficult. Any new solvent must be thoroughly validated at a small scale first.

Q3: My final product has a persistent color. Is this a problem and how can I remove it? A: A yellow or brownish tint is common due to high-temperature side reactions. While it may not affect the structural integrity, high-purity applications may require its removal. A second recrystallization, perhaps from a different solvent system, can be effective. Alternatively, treating a solution of the product with a small amount of activated carbon followed by hot filtration can remove colored impurities.

Q4: Is this reaction dangerous to scale up? A: All reactions have inherent risks at scale. The primary hazards here are associated with the high temperatures and potential for thermal runaway if not controlled properly. The condensation step can be exothermic, so controlled heating is important. Operating in a well-ventilated area or fume hood is mandatory, and all personnel should be equipped with appropriate personal protective equipment (PPE). A formal process hazard analysis (PHA) is recommended before attempting a pilot-scale run. [7][10] Q5: Why can't I just use chromatography for purification at a large scale? A: While possible, silica gel chromatography is generally not economically or practically feasible for multi-kilogram scale production in most facilities. [11]It requires vast quantities of solvent, is time-consuming, and generates significant waste. Developing a robust crystallization protocol is the most scalable and cost-effective purification strategy. [11][12]

References

  • Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • ResearchGate. (n.d.). Gould–Jacobs Reaction. Available at: [Link]

  • Yu, C., et al. (2016). Aniline-Promoted Cyclization-Replacement Cascade Reactions of 2-Hydroxycinnamaldehydes with Various Carbonic Nucleophiles through In Situ Formed N,O-Acetals. Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]

  • Google Patents. (n.d.). US7632944B2 - Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
  • PrepChem.com. (n.d.). Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. Available at: [Link]

  • ResearchGate. (n.d.). The Cyclization of Allenyl‐Substituted Hydroxylamines to 1,2‐Oxazines: an Experimental and Computational Study. Available at: [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • J-Stage. (n.d.). An Efficient and Scalable Synthesis of Quinolone 006. Available at: [Link]

  • ACS Publications. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Available at: [Link]

  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Available at: [Link]

  • PMC. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Available at: [Link]

  • ChemSynthesis. (n.d.). methyl 8-nitro-4-oxo-1,4-dihydro-2-quinolinecarboxylate. Available at: [Link]

  • PubMed. (2022). Visible-Light-Promoted bis(Difluoromethylation)/Cyclization of 2-Vinyloxy Arylalkynes to Prepare Benzofuran Derivatives. Available at: [Link]

  • Google Patents. (n.d.). US3468941A - Production of 2-amino-3-nitrobenzoic acid.
  • MDPI. (n.d.). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Available at: [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

  • ResearchGate. (n.d.). Scaled flow synthesis of quinoline 1a. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available at: [Link]

  • Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Available at: [Link]

  • Reddit. (n.d.). What are issues/things to consider when scaling up reactions from the lab to a factory?. Available at: [Link]

  • ResearchGate. (2023). (PDF) Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Available at: [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Available at: [Link]

  • Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • MDPI. (n.d.). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Available at: [Link]

  • ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of this important heterocyclic compound. The synthesis of this molecule, while based on established organic reactions, presents unique challenges due to the presence of the nitro group and the need for precise regiochemical control.

I. Reaction Overview and Mechanism

The most common and effective method for the synthesis of the 4-quinolone core of the target molecule is the Gould-Jacobs reaction .[1][2][3] This reaction involves two key steps:

  • Condensation: The initial step is the reaction of an aniline derivative with an alkoxymethylenemalonate ester. For the synthesis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, this would involve the condensation of 3-nitroaniline with a suitable dimethyl ester derivative.

  • Thermal Cyclization: The resulting anilidomethylenemalonate intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.[4]

The overall reaction pathway is illustrated below:

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Reactant1 3-Nitroaniline Intermediate1 Anilidomethylenemalonate Intermediate Reactant1->Intermediate1 + Reactant2 Dimethyl Ester Derivative Reactant2->Intermediate1 Product Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate Intermediate1->Product High Temperature (>250 °C) Catalyst_Optimization_Workflow Start Start with Anilidomethylenemalonate Intermediate Thermal Thermal Cyclization (>250 °C) Start->Thermal Catalytic Catalytic Cyclization (<200 °C) Start->Catalytic Analysis Analyze Yield and Purity (TLC, NMR, HPLC) Thermal->Analysis PPA Polyphosphoric Acid (PPA) Catalytic->PPA LewisAcid Lewis Acid (e.g., AlCl₃) Catalytic->LewisAcid BronstedAcid Brønsted Acid (e.g., H₂SO₄) Catalytic->BronstedAcid PPA->Analysis LewisAcid->Analysis BronstedAcid->Analysis Optimize Optimize Conditions (Temp, Time, Catalyst Loading) Analysis->Optimize Optimize->Start Iterate End Optimized Protocol Optimize->End Finalize

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Quinolone Antibiotics: Benchmarking Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate Against Established Agents

In the ever-evolving landscape of antimicrobial research, the quinolone class of antibiotics has long been a cornerstone in the fight against bacterial infections. Their broad-spectrum activity and unique mechanism of ac...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the quinolone class of antibiotics has long been a cornerstone in the fight against bacterial infections. Their broad-spectrum activity and unique mechanism of action have made them indispensable tools in clinical practice. This guide provides a detailed comparative analysis of a lesser-known quinolone derivative, Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, against well-established quinolone antibiotics from different generations: Nalidixic Acid (First Generation), Ciprofloxacin (Second Generation), and Levofloxacin (Third Generation).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available data, mechanisms of action, and experimental protocols to facilitate further research and development in this critical therapeutic area.

The Quinolone Antibiotics: A General Overview

Quinolones are a class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA synthesis.[1][2] Their primary targets are two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] By interfering with these enzymes, quinolones prevent the relaxation of supercoiled DNA and the separation of replicated chromosomes, ultimately leading to bacterial cell death.[5][6]

The evolution of quinolones is marked by generational advancements, each offering a broader spectrum of activity and improved pharmacokinetic properties.[7] The addition of a fluorine atom to the core structure gave rise to the fluoroquinolones, significantly enhancing their efficacy against both Gram-positive and Gram-negative bacteria.[7][8]

Mechanism of Action: A Tale of Two Topoisomerases

The bactericidal effect of quinolones stems from their ability to trap DNA gyrase and topoisomerase IV in a complex with DNA, leading to the accumulation of double-strand DNA breaks.[9][10]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[3][11] In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[4][12]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[3][5] In many Gram-positive bacteria, topoisomerase IV is the main target.[4][12]

The following diagram illustrates the general mechanism of action of quinolone antibiotics.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Replication DNA Replication & Transcription DNA_Gyrase->Replication Topo_IV->DNA Decatenation Topo_IV->Replication DNA->Replication Cell_Death Cell Death Replication->Cell_Death Blocked

Caption: General mechanism of action of quinolone antibiotics.

Comparative Analysis of Selected Quinolones

FeatureMethyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (Inferred)Nalidixic AcidCiprofloxacinLevofloxacin
Generation N/AFirstSecondThird
Primary Target (Gram-negative) Likely DNA GyraseDNA Gyrase[11][14]DNA Gyrase[15]DNA Gyrase & Topoisomerase IV[5][13]
Primary Target (Gram-positive) Likely Topoisomerase IVLess ActiveTopoisomerase IV[4]Topoisomerase IV[5][13]
Antibacterial Spectrum Expected activity against Gram-positive and Gram-negative bacteria.[1]Primarily Gram-negative bacteria.Broad-spectrum, including good activity against Gram-negative and some Gram-positive bacteria.[8]Broad-spectrum with enhanced activity against Gram-positive bacteria, including Streptococcus pneumoniae.
Resistance Mechanisms Expected to be similar to other quinolones (target mutations, efflux pumps).Target mutations in DNA gyrase.Mutations in DNA gyrase and topoisomerase IV, efflux pumps.Mutations in DNA gyrase and topoisomerase IV, efflux pumps.
Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate: A Prospectus

While direct antibacterial data for Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is scarce, with the compound often cited as a synthetic intermediate,[3][8] research on analogous 8-nitrofluoroquinolones provides valuable insights. A study on new 8-nitrofluoroquinolone derivatives demonstrated antibacterial activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1][13] For instance, a closely related synthon, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showed a Minimum Inhibitory Concentration (MIC) of approximately 0.97 µg/mL against S. aureus and 4.7 µg/mL against E. coli.[1] These findings suggest that the 8-nitroquinolone scaffold holds potential for antibacterial activity, warranting further investigation.

Nalidixic Acid: The Progenitor

Nalidixic acid, the first quinolone antibiotic, exhibits a narrow spectrum of activity, primarily targeting Gram-negative bacteria.[7] Its clinical use is now limited due to the availability of more potent and broader-spectrum agents.[8] It acts by inhibiting the A subunit of DNA gyrase.[11][14] At lower concentrations, it is bacteriostatic, while at higher concentrations, it becomes bactericidal.

Ciprofloxacin: A Widely Used Fluoroquinolone

Ciprofloxacin is a second-generation fluoroquinolone with a broad spectrum of activity against a wide range of bacterial pathogens.[8][15] It is particularly effective against Gram-negative bacteria. Its primary mechanism of action involves the inhibition of DNA gyrase.[15] Resistance to ciprofloxacin commonly arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, as well as through the action of efflux pumps.

Levofloxacin: Enhanced Gram-Positive Coverage

Levofloxacin, a third-generation fluoroquinolone, is the L-isomer of ofloxacin and exhibits a broader spectrum of activity than ciprofloxacin, with enhanced efficacy against Gram-positive bacteria, including penicillin-resistant Streptococcus pneumoniae.[3] It targets both DNA gyrase and topoisomerase IV.[5][13] This dual-targeting capability is thought to contribute to its potent bactericidal activity.[5]

Experimental Protocols for Comparative Evaluation

To facilitate further research and a direct comparison of novel compounds like Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the antimicrobial susceptibility of a bacterial strain. It establishes the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: The test antibiotic is serially diluted in a 96-well microtiter plate containing broth medium to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

MIC_Workflow cluster_workflow MIC Assay Workflow A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serial Dilution of Antibiotic in Plate B->C D Incubate Plate C->D E Read Results & Determine MIC D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

Protocol: Disk Diffusion Method

  • Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the antibiotic are placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • Measurement of Zone of Inhibition: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

Kirby_Bauer_Workflow cluster_workflow Kirby-Bauer Test Workflow A Prepare Bacterial Lawn on Agar Plate B Apply Antibiotic Disks A->B C Incubate Plate B->C D Measure Zone of Inhibition C->D

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Conclusion and Future Directions

While established quinolones like Ciprofloxacin and Levofloxacin remain vital in treating bacterial infections, the emergence of antibiotic resistance necessitates the exploration of novel chemical entities. Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, and the broader class of 8-nitroquinolones, represent a potential avenue for new antibiotic discovery. The preliminary data from structurally related compounds are encouraging, suggesting that this scaffold may possess valuable antibacterial properties.

Further research is imperative to synthesize and characterize Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate and perform comprehensive in vitro and in vivo evaluations of its antibacterial activity, spectrum, and mechanism of action. Direct comparative studies utilizing the standardized protocols outlined in this guide will be crucial in determining its potential as a future therapeutic agent.

References

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  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 13–20.
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Validation

A Comparative Analysis for Drug Discovery Professionals: Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate versus Ciprofloxacin

A Technical Guide for Researchers in Antibacterial Drug Development In the ever-evolving landscape of antibacterial research, the exploration of novel quinolone scaffolds remains a cornerstone for overcoming the challeng...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Antibacterial Drug Development

In the ever-evolving landscape of antibacterial research, the exploration of novel quinolone scaffolds remains a cornerstone for overcoming the challenge of microbial resistance. This guide provides a detailed comparative analysis of the emerging investigational compound, Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, against the well-established broad-spectrum antibiotic, Ciprofloxacin. As a Senior Application Scientist, my objective is to present a nuanced, data-driven comparison to inform strategic decisions in drug discovery and development programs.

At a Glance: Chemical Structures and Key Distinctions

The fundamental difference between Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate and Ciprofloxacin lies in their substitution patterns on the quinolone core, which dictates their physicochemical properties and, consequently, their biological activity.

FeatureMethyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylateCiprofloxacin
Core Structure 4-oxo-1,4-dihydroquinoline-2-carboxylateFluoroquinolone
N-1 Substituent UnsubstitutedCyclopropyl
C-2 Substituent Methyl carboxylateCarboxylic acid
C-6 Substituent UnsubstitutedFluorine
C-7 Substituent UnsubstitutedPiperazinyl
C-8 Substituent NitroUnsubstituted

The presence of a nitro group at the C-8 position in Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a significant deviation from the typical fluoroquinolone structure exemplified by Ciprofloxacin. This substitution is expected to profoundly influence the compound's electronic properties and biological target interactions.

Mechanism of Action: A Tale of Two Pathways?

A critical aspect of this comparison is the divergent potential mechanisms of antibacterial action.

Ciprofloxacin: The Established DNA Gyrase and Topoisomerase IV Inhibitor

Ciprofloxacin, a second-generation fluoroquinolone, exerts its bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, Ciprofloxacin prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, cell death.[3][4]

G Cipro Ciprofloxacin Complex Ternary Complex (Cipro-Enzyme-DNA) Cipro->Complex Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex DNA Bacterial DNA DNA->Complex Cleavage DNA Strand Breakage Complex->Cleavage Death Bacterial Cell Death Cleavage->Death

Figure 1: Simplified mechanism of action for Ciprofloxacin.

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate: A Potential Dual-Action Agent

While direct mechanistic studies on Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate are not yet available, the presence of the 8-nitro group suggests a potential for a different or additional mechanism of action compared to Ciprofloxacin. Nitroaromatic compounds are known to be bioreduced in biological systems, a process that can lead to the generation of reactive oxygen species (ROS).[5] Indeed, a study on a closely related compound, ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, demonstrated the photoinduced generation of superoxide radicals and singlet oxygen.

It is plausible that the antibacterial activity of 8-nitroquinolones could be a composite of both DNA gyrase inhibition, a hallmark of the quinolone class, and oxidative stress induced by the nitro group. Further investigation is warranted to elucidate the precise mechanism.

G Nitroquinolone Methyl 8-nitro-4-oxo-1,4- dihydroquinoline-2-carboxylate Bioactivation Bacterial Nitroreductases Nitroquinolone->Bioactivation NitroRadical Nitro Anion Radical Bioactivation->NitroRadical ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) NitroRadical->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (DNA, proteins, lipids) OxidativeStress->Damage Death Bacterial Cell Death Damage->Death

Figure 2: Proposed ROS-mediated mechanism for 8-nitroquinolones.

Comparative Antibacterial Efficacy: An In-Vitro Perspective

Direct comparative studies of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate against a comprehensive panel of bacterial pathogens are not publicly available. However, research on structurally similar 8-nitrofluoroquinolone derivatives provides valuable insights into their potential antibacterial spectrum and potency.

A study on 7-substituted-8-nitrofluoroquinolones demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus.[6][7] In contrast, Ciprofloxacin is renowned for its broad-spectrum activity, encompassing a wide range of Gram-negative and Gram-positive organisms.[1][8]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)

Bacterial StrainMethyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate Analogs*Ciprofloxacin
Gram-Positive
Staphylococcus aureus2 - 5[6][7]0.12 - 1
Gram-Negative
Escherichia coli~4.7 - 8.8[6]0.015 - 0.12

*Data for 7-substituted-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives.

From this limited dataset, it is evident that while the 8-nitroquinolone scaffold shows promise, particularly against S. aureus, its potency against E. coli appears to be lower than that of Ciprofloxacin. The extensive clinical data for Ciprofloxacin confirms its high potency against a much broader array of pathogens.

Structure-Activity Relationship (SAR): The Influence of Key Substituents

The antibacterial activity of quinolones is intricately linked to the nature of the substituents at various positions of the core ring structure.

  • C-7 Position: In Ciprofloxacin, the piperazinyl group at the C-7 position is crucial for its potent activity against Gram-negative bacteria and for its pharmacokinetic properties.[6] For the 8-nitroquinolone derivatives, the introduction of various primary amine appendages at this position has been shown to modulate their antibacterial activity, with more lipophilic groups appearing to enhance activity against Gram-positive strains.[6][7] The 8-nitro group itself facilitates the nucleophilic substitution at the C-7 position, offering a synthetic advantage for creating diverse libraries of analogs.[6]

  • C-8 Position: The nitro group at C-8 in the investigational compound is the most defining feature. While it may contribute to an alternative mechanism of action, it is also known that in some quinolone series, substitution at C-8 can influence DNA gyrase inhibitory activity.

  • N-1 and C-6 Positions: The cyclopropyl group at N-1 and the fluorine atom at C-6 in Ciprofloxacin are well-established contributors to its high antibacterial potency. The absence of these moieties in Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate likely accounts for a different spectrum and potency profile.

Cytotoxicity and Safety Profile: A Preliminary Assessment

The safety profile of any new antibacterial agent is of paramount importance. While specific cytotoxicity data for Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is lacking, studies on related nitro-substituted quinolines raise considerations. For instance, 8-hydroxy-5-nitroquinoline has demonstrated greater cytotoxicity against human cancer cell lines compared to other 8-hydroxyquinoline derivatives, an effect that was associated with the generation of reactive oxygen species.[9] This suggests that the 8-nitro group could be a liability in terms of host cell toxicity.

Ciprofloxacin, while generally well-tolerated, is associated with a range of adverse effects, including gastrointestinal issues, central nervous system effects, and, more seriously, tendinopathy and cardiotoxicity.

A thorough evaluation of the in-vitro cytotoxicity of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate against various mammalian cell lines is a critical next step in its development.

Experimental Protocols: A Guide for In-Vitro Evaluation

For researchers aiming to conduct their own comparative studies, adherence to standardized protocols is essential for generating reliable and reproducible data.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of antibacterial compounds C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 3: Workflow for MIC determination by broth microdilution.

This protocol should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]

G cluster_0 Cell Culture & Treatment cluster_1 MTT Incubation & Solubilization cluster_2 Quantification A Seed mammalian cells in a 96-well plate B Treat cells with varying concentrations of compounds A->B C Add MTT reagent to each well B->C D Incubate to allow formazan crystal formation C->D E Solubilize formazan crystals (e.g., with DMSO) D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability (%) F->G

Figure 4: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide highlights that while Ciprofloxacin remains a potent, broad-spectrum antibacterial agent with a well-defined mechanism of action, the novel scaffold of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate presents an intriguing area for further investigation. The available data on analogous 8-nitroquinolones suggests a potentially different antibacterial spectrum, with notable activity against Gram-positive pathogens like S. aureus.

The key unanswered question is the precise mechanism of action of 8-nitroquinolones. A dual mechanism involving both DNA gyrase inhibition and ROS generation could represent a novel strategy to combat bacteria, potentially slowing the development of resistance.

For drug development professionals, the path forward for Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate and its derivatives should involve:

  • Comprehensive in-vitro profiling: Determination of MICs against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including resistant strains.

  • Mechanistic studies: Elucidation of the primary molecular target(s) and the role of ROS in the antibacterial effect.

  • In-vitro cytotoxicity assessment: Evaluation of the toxicological profile against a range of human cell lines to determine the therapeutic index.

By systematically addressing these knowledge gaps, the true potential of this emerging class of quinolones can be ascertained, paving the way for the development of next-generation antibacterial agents.

References

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (Link: [Link])

  • Ciprofloxacin. (Link: [Link])

  • Ciprofloxacin. (Link: [Link])

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. (Link: [Link])

  • Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death. (Link: [Link])

  • Nitroquinolones and nitroquinolines: syntheses and antitrypanosomal activity. (Link: [Link])

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (Link: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods. (Link: [Link])

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (Link: [Link])

  • Reactive oxygen species play a dominant role in all pathways of rapid quinolone-mediated killing. (Link: [Link])

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (Link: [Link])

  • DNA Gyrase as a Target for Quinolones. (Link: [Link])

  • Mechanism of Quinolone Action and Resistance. (Link: [Link])

  • The quinone derivatives and their ROS generation. (Link: [Link])

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (Link: [Link])

  • Quinolones and fluroquinolones shows bactericidal action by inhibiting the DNA synthesis. (Link: [Link])

  • Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus. (Link: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (Link: [Link])

  • In vitro cytotoxic activity assay of bacteria extract derived marine sponge Haliclona fascigera toward Hela, WiDr, T47D, and Vero cell line. (Link: [Link])

  • Minimum Inhibitory Concentration (MIC). (Link: [Link])

  • Antibacterial Properties of Quinoline Derivatives: A Mini-Review. (Link: [Link])

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (Link: [Link])

  • BACTERIAL DNA GYRASE IS NOT THE TARGET OF QUINOLINE-BASED ANTI-TUBERCULOSIS COMPOUNDS. (Link: [Link])

  • Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity. (Link: [Link])

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (Link: [Link])

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (Link: [Link])

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (Link: [Link])

  • Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. (Link: [Link])

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (Link: [Link])

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Comparative

A Comparative Guide to the Synthesis and Evaluation of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate Analogs

This guide provides an in-depth comparison of synthetic strategies and biological evaluation of methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate and its analogs. It is intended for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of synthetic strategies and biological evaluation of methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate and its analogs. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds. The 4-quinolone scaffold is a well-established pharmacophore present in numerous antibacterial, anticancer, and antimalarial agents.[1] The introduction of a nitro group at the C-8 position and a methyl carboxylate at the C-2 position can significantly modulate the biological activity, making this specific scaffold a compelling area of research.

I. Comparative Synthesis Strategies: The Gould-Jacobs Reaction as a Foundational Approach

The synthesis of the 4-oxo-1,4-dihydroquinoline core is most classically achieved through the Gould-Jacobs reaction.[2][3] This versatile and widely adopted method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization. For the synthesis of our target molecule and its analogs, this reaction serves as the cornerstone.

The primary advantage of the Gould-Jacobs reaction lies in its ability to construct the quinolone nucleus in a straightforward manner, allowing for the introduction of various substituents on the aniline precursor, which ultimately reside on the benzene ring of the quinolone. This is particularly relevant for creating a library of analogs for structure-activity relationship (SAR) studies.

Generalized Synthetic Workflow

The synthesis of methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate analogs can be conceptualized in the following workflow:

Synthetic Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: (Optional) Further Modification A Substituted Aniline C Anilinomethylenemalonate Intermediate A->C Reaction B Dimethyl acetylenedicarboxylate (DMAD) B->C Reaction E Methyl 4-oxo-1,4-dihydroquinoline-2-carboxylate Analog C->E Heat (250°C) D High-boiling solvent (e.g., Diphenyl ether) F Modified Analog E->F e.g., Hydrolysis, Amination

Caption: Generalized workflow for the synthesis of methyl 4-oxo-1,4-dihydroquinoline-2-carboxylate analogs.

Detailed Experimental Protocol: Synthesis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

This protocol is a representative example based on the principles of the Gould-Jacobs reaction, adapted for the specific target molecule.

Step 1: Synthesis of Dimethyl 2-((2-nitrophenyl)amino)maleate (Intermediate I)

  • In a round-bottom flask, dissolve 2-nitroaniline (1.0 eq.) in a suitable solvent such as toluene.

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude anilinomethylenemalonate intermediate. This intermediate can often be used in the next step without further purification.

Causality: The initial step is a Michael addition of the aniline to the electron-deficient alkyne of DMAD. The use of a slight excess of DMAD ensures the complete consumption of the starting aniline. Toluene is a suitable solvent as it is inert and can be easily removed.

Step 2: Cyclization to Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

  • Add the crude intermediate from Step 1 to a high-boiling solvent such as diphenyl ether in a flask equipped with a reflux condenser.

  • Heat the mixture to approximately 250°C. The cyclization reaction is typically complete within 30-60 minutes.

  • Cool the reaction mixture to room temperature. The desired product will precipitate out of the solution.

  • Add a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid product by filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization to form the quinolone ring. Diphenyl ether is an excellent solvent for this step due to its high boiling point and its ability to dissolve the intermediate. The product precipitates upon cooling due to its lower solubility in the cold solvent mixture.

II. Comparative Biological Evaluation: Unveiling Therapeutic Potential

Quinolone derivatives are known to exhibit a wide range of biological activities, primarily as antibacterial and anticancer agents.[4][5] The introduction of a nitro group, as in our target molecule, can significantly influence these activities.

Antimicrobial Activity

The antibacterial action of many quinolones is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5] The presence and nature of substituents on the quinolone ring play a crucial role in determining the spectrum and potency of antibacterial activity.

A comparative study of 8-nitrofluoroquinolone derivatives demonstrated that modifications at the C-7 position significantly impact their activity against both Gram-positive and Gram-negative bacteria.[6] For instance, the introduction of lipophilic groups at this position was found to enhance activity against Gram-positive strains like Staphylococcus aureus.[6]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 8-Nitroquinolone Analogs

CompoundR-group at C-7S. aureus (Gram-positive)E. coli (Gram-negative)Reference
Analog A -Cl0.974.7[6]
Analog B -NH-(p-tolyl)~2-5-[1]
Analog C -NH-(p-chlorophenyl)~2-5-[1]
Analog D -NH-CH2-COOH--[6]

Note: Data is compiled from related studies and serves as a representative comparison. '-' indicates data not available.

Anticancer Activity

The anticancer potential of quinolone derivatives is an area of growing interest.[5][7] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.[5] The 8-nitro substitution, in particular, has been explored in the context of anticancer activity.

Studies on various quinolinone derivatives have shown that electron-withdrawing groups, such as a nitro group, can enhance anticancer activity. This is potentially due to the influence of these groups on the redox properties of the molecule, which can affect DNA synthesis.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Quinolone Analogs against Breast Cancer Cell Line (MCF-7)

CompoundKey Structural FeaturesIC₅₀ (µM)Reference
Analog E 8-nitro-2,3-dihydroquinolin-4(1H)-one derivative14.26[5]
Analog F 6-bromo-8-iodo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde derivative14.48[5]
Nitroxoline 5-nitro-8-hydroxyquinolineExhibits anticancer activity[8]
Clioquinol 5-chloro-7-iodo-8-hydroxyquinolineExhibits anticancer activity[8]

Note: Data is compiled from related studies and serves as a representative comparison.

Workflow for Biological Evaluation

A typical workflow for the initial biological screening of newly synthesized analogs is depicted below:

Biological Evaluation Workflow A Synthesized Analog Library B Primary Screening A->B C Antimicrobial Assays (MIC Determination) B->C D Anticancer Assays (IC50 Determination) B->D E Hit Identification C->E D->E F Secondary Screening (e.g., Mechanism of Action Studies) E->F G Lead Optimization F->G

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Operational Guide: Safe Handling of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate A Senior Application Scientist's Protocol for Managing Potentially Potent Compounds This guide provides a comprehensive framewor...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

A Senior Application Scientist's Protocol for Managing Potentially Potent Compounds

This guide provides a comprehensive framework for the safe handling, use, and disposal of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS No. 16134-01-3).[1] As specific toxicological data for this compound is not fully available, these protocols are established by applying the precautionary principle. We will base our operational plan on the known hazards of structurally similar nitro-aromatic and quinoline compounds, which are often biologically active and may present significant health risks.[2]

Our primary objective is to build a self-validating system of safety that protects researchers from chemical exposure at every stage of handling. This involves a multi-layered approach, prioritizing engineering controls and supplementing them with rigorous personal protective equipment (PPE) protocols and emergency preparedness plans.

Hazard Analysis: A Data-Driven Assessment Based on Structural Analogs

Due to the absence of a complete toxicological profile for Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, we must infer its potential hazards from analogous compounds. The 8-nitroquinoline core is a significant structural alert. Data from closely related nitroquinolines indicate a high likelihood of potent biological activity and associated risks.[3]

Table 1: Hazard Profile of Structural Analogs

Hazard Classification Analog Compound(s) GHS Category & Statement Implication for Handling
Germ Cell Mutagenicity 8-Nitroquinoline Category 2: Suspected of causing genetic defects. Indicates potential for heritable genetic damage. Requires stringent containment to prevent any route of exposure.
Carcinogenicity 8-Nitroquinoline, 5-Nitroquinoline Category 2: Suspected of causing cancer.[3] Long-term or repeated low-level exposure could pose a cancer risk. All operations must be designed to minimize exposure to as low as reasonably achievable (ALARA).
Skin Corrosion/Irritation 8-Nitroquinoline Category 2: Causes skin irritation. Direct skin contact must be prevented through appropriate gloves and body protection.
Serious Eye Damage/Irritation 8-Nitroquinoline Category 2: Causes serious eye irritation. Mandates the use of chemical splash goggles and, for higher-risk operations, a face shield.
Acute Toxicity (Oral, Dermal, Inhalation) 5-Nitroquinoline Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[3] Highlights the importance of preventing ingestion, skin contact, and aerosol generation.

| Specific Target Organ Toxicity (Single Exposure) | 8-Nitroquinoline | Category 3: May cause respiratory irritation. | Work must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |

This data compels us to treat Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate as a potent compound requiring specialized handling procedures beyond standard laboratory practice.[4][5]

The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends entirely on the preceding layers of safety controls. Our protocol is built on this established industrial hygiene principle to ensure robust protection.

elimination Elimination / Substitution (Not feasible for specific research) engineering Engineering Controls (Primary Barrier) admin Administrative Controls (Procedural Safeguards) exp_eng e.g., Chemical Fume Hood, Glovebox, Ventilated Enclosure engineering->exp_eng ppe Personal Protective Equipment (PPE) (Last Line of Defense) exp_admin e.g., Standard Operating Procedures (SOPs), Designated Work Areas, Training admin->exp_admin exp_ppe e.g., Respirators, Gowns, Double Gloves, Goggles ppe->exp_ppe

Caption: The Hierarchy of Controls prioritizes systemic safety measures over individual protection.

Mandatory Engineering & Administrative Controls

Before any PPE is selected, the following controls must be in place.

  • Primary Engineering Control: All handling of the solid compound or its solutions must occur within a certified Chemical Fume Hood or a more protective enclosure like a Glovebox or Ventilated Balance Enclosure .[6][7] The containment system must have a verified face velocity appropriate for handling potent powders.

  • Administrative Controls:

    • Designated Area: A specific area of the lab must be demarcated for working with this compound.

    • SOPs: All personnel must be trained on this specific Standard Operating Procedure (SOP) before beginning work.

    • Restricted Access: Only authorized and trained personnel should be allowed in the designated area during handling operations.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all operations involving this compound. The selection is based on providing a complete barrier to the hazards identified in Section 1.

  • Body Protection: A disposable, solid-front, elastic-cuffed laboratory gown worn over standard lab coats. This provides a discardable outer layer, preventing the contamination of personal clothing and reusable lab coats.[4]

  • Hand Protection: Double-gloving is required.

    • Inner Glove: A nitrile glove that provides a second barrier in case the outer glove is breached.

    • Outer Glove: A nitrile glove with a longer cuff, worn over the inner glove and the cuff of the disposable gown. Gloves must be inspected for tears or holes before use and changed immediately if contamination is suspected or every 1-2 hours of continuous use.[6]

  • Eye and Face Protection:

    • Minimum: Chemical splash goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 are required at all times.[8][9]

    • Splash/Aerosol Risk: When handling larger quantities (>1g) or performing operations with a high risk of splashing (e.g., vortexing, sonicating), a full-face shield must be worn over the chemical splash goggles.[10]

  • Respiratory Protection:

    • Under Normal Conditions: When all work is conducted within a certified chemical fume hood, respiratory protection is generally not required.[8]

    • Emergency or High-Risk Scenarios: For spill cleanup outside of a fume hood or if there is a risk of generating significant airborne particles, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary.[9] All respirator use must be part of a formal respiratory protection program with medical clearance and fit-testing.[10]

Step-by-Step Operational Plans

PPE Donning Sequence

The donning sequence is designed to create a sealed barrier from the innermost layer outwards.

  • Hand Hygiene: Wash hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat & Gown: Don a standard lab coat, followed by the disposable, solid-front gown. Ensure cuffs of the gown are snug.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the cuffs of the disposable gown.

  • Eye/Face Protection: Don chemical splash goggles, followed by a face shield if required.

PPE Doffing Sequence (The Critical Decontamination Step)

The doffing sequence is the most critical step to prevent self-contamination. It proceeds from the most contaminated items to the least. This entire procedure should be performed in the designated area before exiting.

start Begin Doffing in Designated Area step1 Step 1: Decontaminate Outer Gloves (Wipe with 70% Ethanol) start->step1 step2 Step 2: Remove Outer Gloves (Pinch and peel, avoid touching outer surface) step1->step2 step3 Step 3: Remove Gown & Lab Coat (Roll away from body, containing contamination inward) step2->step3 step4 Step 4: Exit Designated Area step3->step4 step5 Step 5: Remove Face Shield / Goggles (Handle by straps, avoid touching front) step4->step5 step6 Step 6: Remove Inner Gloves (As per standard procedure) step5->step6 step7 Step 7: Final Hand Hygiene (Wash hands thoroughly with soap and water) step6->step7 end Procedure Complete step7->end

Caption: The PPE doffing sequence is critical for preventing cross-contamination.

Spill Management Plan
  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Don PPE: If safe to do so, don the appropriate emergency PPE, including a respirator.

  • Contain Spill:

    • Solid Spill: Gently cover the spill with absorbent pads to avoid raising dust. Do not dry sweep.

    • Liquid Spill: Cover with an inert absorbent material (e.g., vermiculite, sand).

  • Clean-Up: Working from the outside in, carefully collect all contaminated materials using tongs or a scoop. Place everything into a labeled, sealed hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate deactivating solution or solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan

All waste generated from handling this compound is considered hazardous. Segregation is key to safe and compliant disposal.

  • Solid Waste: Contaminated PPE (gloves, gowns), weigh paper, absorbent pads, and any contaminated consumables must be placed in a dedicated, clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps Waste: Needles, syringes, or contaminated glassware must be placed in a designated sharps container for hazardous chemical waste.

All waste containers must be disposed of through an approved waste disposal plant in accordance with local and national regulations.[8]

References

  • 8-Nitroquinoline Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022).
  • Essential Safety and Handling Guide for Potent Chemical Compounds. (2025). BenchChem.
  • Safety, Containment, And Analysis Of Highly Potent Compounds From Development To Commercializ
  • Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxyl
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2000).
  • 7-Methyl-8-nitroquinoline Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Potent compound safety in the labor
  • Special Issue: Nitrogen Containing Scaffolds in Medicinal Chemistry 2023.MDPI.
  • methyl 8-nitro-4-oxo-1,4-dihydro-2-quinolinecarboxyl
  • 5-Nitroquinoline.
  • 5-Nitroquinoline.Chemsrc.
  • Safety Data Sheet for a similar quinoline carboxyl
  • 4-Nitroquinoline 1-oxide Safety D
  • EAS Reactions with Nitrogen Heterocycles. (2018). Chad's Prep.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxyl
  • Material Safety Data Sheet - 8-Hydroxy-5-nitroquinoline, 96%.Cole-Parmer.
  • Safety Data Sheet for a similar quinoline carboxyl
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • How to Handle Potent Formul
  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
  • Carcinogenicity of 8-nitroquinoline in Sprague-Dawley rats. (1978).
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.MDPI.
  • Guidance for Selection of Personal Protective Equipment for MDI Users.American Chemistry Council.
  • Safety D
  • Material Safety Data Sheet for 4-Methylquinoline.CDH Fine Chemical.
  • Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxyl
  • Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxyl

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Reactant of Route 2
Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
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